4-(3,3-Dimethylazetidin-1-yl)aniline
Description
BenchChem offers high-quality 4-(3,3-Dimethylazetidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,3-Dimethylazetidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,3-dimethylazetidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(8-11)10-5-3-9(12)4-6-10/h3-6H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZVATLMZVRTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Process Chemistry of 4-(3,3-Dimethylazetidin-1-yl)aniline: A Technical Whitepaper
Executive Summary
The incorporation of sp³-rich, conformationally restricted motifs is a cornerstone of modern drug discovery. The 3,3-dimethylazetidine ring has emerged as a highly sought-after structural element, offering improved metabolic stability, tailored lipophilicity, and enhanced target-binding kinetics compared to larger, more flexible heterocycles like piperidine or pyrrolidine.
This technical guide provides an authoritative, self-validating protocol for the synthesis of 4-(3,3-dimethylazetidin-1-yl)aniline (CAS No. 1540212-59-6) [1]. Designed for process chemists and drug development professionals, this whitepaper details the mechanistic causality, quantitative parameters, and step-by-step methodologies required to produce this critical building block with high atom economy and reliable purity.
Strategic Pathway Selection: Causality and Design
When establishing a C–N bond between an azetidine and an aryl system, chemists typically evaluate two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling .
While Buchwald-Hartwig amination is powerful for unactivated or electron-rich aryl halides (such as fluorescein ditriflates) [2], it requires expensive palladium catalysts, specialized phosphine ligands, and rigorous exclusion of oxygen. Furthermore, applying Buchwald-Hartwig conditions to an unprotected bromoaniline often results in competing amination side-reactions.
The SNAr Advantage: For the synthesis of 4-(3,3-dimethylazetidin-1-yl)aniline, a two-step SNAr and reduction sequence is the industry standard [3].
-
Electronic Activation: The strong electron-withdrawing nature of the nitro group on 1-fluoro-4-nitrobenzene highly activates the para position. Fluorine is the optimal leaving group for SNAr due to its high electronegativity, which dramatically accelerates the rate-determining formation of the Meisenheimer complex.
-
Operational Simplicity: This route eliminates the need for transition-metal catalysts in the C–N bond-forming step, reducing costs and avoiding heavy metal contamination in the early synthetic stages.
Fig 1: Two-step synthesis pathway of 4-(3,3-dimethylazetidin-1-yl)aniline via SNAr and reduction.
Quantitative Data & Reaction Parameters
A successful scale-up relies on strict adherence to stoichiometric and thermodynamic parameters. The table below summarizes the optimized conditions for both synthetic steps.
| Parameter | Step 1: SNAr | Step 2: Nitro Reduction |
| Primary Reactant | 1-Fluoro-4-nitrobenzene (1.0 eq) | Nitro Intermediate (1.0 eq) |
| Amine / Reductant | 3,3-Dimethylazetidine HCl (1.2 eq) | Hydrogen Gas (Excess, 1 atm) |
| Catalyst / Base | K₂CO₃ (2.5 eq) | 10% Pd/C (0.05 eq Pd) |
| Solvent | DMF (0.5 M) | Methanol (0.2 M) |
| Temperature | 80 °C | 25 °C (Room Temperature) |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Expected Yield | 85 - 92% | 90 - 98% |
| Product Purity | > 95% (via Aqueous Precipitation) | > 98% (via Celite Filtration) |
Experimental Protocols: A Self-Validating System
The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the operator can confirm the success of each phase before proceeding, minimizing downstream failures.
Step 1: Synthesis of 1-(3,3-Dimethylazetidin-1-yl)-4-nitrobenzene
Causality Note: Potassium carbonate (K₂CO₃) is selected as the base because it is mild and heterogeneous in DMF. It slowly neutralizes the 3,3-dimethylazetidine hydrochloride salt, keeping the steady-state concentration of the free amine low enough to prevent unwanted side reactions, while DMF's high dielectric constant stabilizes the polar SNAr transition state.
Methodology:
-
Charge: To a dry, round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 equiv) and 3,3-dimethylazetidine hydrochloride (1.2 equiv).
-
Solvation & Base Addition: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add finely powdered anhydrous K₂CO₃ (2.5 equiv).
-
Heating: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C under a nitrogen atmosphere.
-
Self-Validation Checkpoint (IPC): Monitor the reaction after 4 hours. The mixture will transition from a pale yellow suspension to a deep orange/red mixture. Complete consumption of the fluorobenzene must be confirmed by TLC (Hexanes/EtOAc 3:1, Rf ~0.4) or LC-MS (Expected m/z [M+H]⁺ = 207.1).
-
Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (3× the volume of DMF).
-
Isolation: The product will precipitate as a bright yellow solid. Filter the solid under vacuum, wash thoroughly with distilled water to remove residual DMF and inorganic salts, and dry in vacuo at 45 °C overnight.
Step 2: Catalytic Hydrogenation to 4-(3,3-Dimethylazetidin-1-yl)aniline
Causality Note: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is vastly superior to iron or zinc-mediated reductions for this substrate. It avoids the generation of heavy metal sludge, prevents potential ring-opening of the strained azetidine under acidic conditions, and allows for a simple filtration-based workup.
Methodology:
-
Charge: Dissolve the 1-(3,3-dimethylazetidin-1-yl)-4-nitrobenzene intermediate (1.0 equiv) in HPLC-grade Methanol (0.2 M).
-
Catalyst Addition: Carefully add 10 wt% Pd/C (0.05 equiv of Pd). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring.
-
Self-Validation Checkpoint (IPC): The deep yellow color of the starting material will fade to a pale, nearly colorless solution as the nitro group is reduced. Cessation of hydrogen uptake and LC-MS analysis (Expected m/z [M+H]⁺ = 177.1) confirm completion (typically 2-4 hours).
-
Workup: Flush the system with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as an off-white to pale brown solid.
Fig 2: Standardized experimental workflow and downstream processing for the synthesis protocol.
Quality Control & Analytical Characterization
To ensure the integrity of the final product for downstream drug development applications, the following analytical signatures must be verified:
-
Appearance: Off-white to pale brown crystalline solid.
-
LC-MS (ESI+): Calculated for C₁₁H₁₆N₂ [M+H]⁺ 177.13; Found 177.1.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 6.50 (d, J = 8.5 Hz, 2H, Ar-H)
-
δ 6.35 (d, J = 8.5 Hz, 2H, Ar-H)
-
δ 4.30 (br s, 2H, -NH₂)
-
δ 3.45 (s, 4H, azetidine -CH₂-)
-
δ 1.25 (s, 6H, -CH₃)
-
-
Purity: > 98% by Reverse-Phase HPLC (UV detection at 254 nm).
References
- Google Patents. "US10018624B1 - Azetidine-substituted fluorescent compounds" (Buchwald-Hartwig amination context).
- Google Patents. "WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides" (SNAr synthesis pathway context).
Engineering Molecular Profiles: The Strategic Utility of the 3,3-Dimethylazetidine Moiety in Medicinal Chemistry
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge of modern drug discovery. As researchers look beyond traditional six-membered heterocycles to escape "flatland" (increasing the fraction of sp³ carbons), the four-membered azetidine ring has emerged as a privileged scaffold. Specifically, the 3,3-dimethylazetidine moiety offers a highly tunable bioisosteric replacement for larger, more flexible amines.
This technical guide explores the physicochemical rationale, synthetic methodologies, and real-world applications of 3,3-dimethylazetidine, providing drug development professionals with a comprehensive framework for incorporating this moiety into lead optimization pipelines.
Physicochemical Profiling and Bioisosterism
3,3-Dimethylazetidine (
Mechanistic Advantages in Lead Optimization
-
Metabolic Shielding: The gem-dimethyl group at the C3 position provides profound steric hindrance. This bulk physically blocks Cytochrome P450 (CYP) enzymes from accessing the adjacent α-carbons (C2 and C4), drastically reducing oxidative metabolism (such as N-dealkylation or ring hydroxylation) compared to unhindered amines [1].
-
Modulation of Basicity: The ring strain of the azetidine forces the carbon atoms into a state with higher s-character, which in turn increases the p-character of the nitrogen's lone pair. This subtle electronic shift slightly reduces the basicity (pKa) of the amine compared to acyclic or six-membered counterparts, which can enhance passive membrane permeability and reduce hERG channel liability.
-
P-glycoprotein (P-gp) Efflux Mitigation: High molecular density and optimal lipophilicity are critical for evading P-gp efflux pumps. Replacing a highly flexible basic group with the compact, rigid 3,3-dimethylazetidine reduces the topological polar surface area (tPSA) and limits the conformational states available to bind to efflux transporters [2].
Quantitative Data Summary
The following table summarizes the comparative physicochemical properties of 3,3-dimethylazetidine against its structural isomer (piperidine) and its parent unsubstituted ring (azetidine) based on established computational and experimental benchmarks [1, 3].
| Property | Azetidine | 3,3-Dimethylazetidine | Piperidine |
| Molecular Formula | |||
| Molecular Weight ( g/mol ) | 57.09 | 85.15 | 85.15 |
| Computed XLogP3 | ~0.1 | 0.8 | 0.8 |
| Topological Polar Surface Area (Ų) | 12.0 | 12.0 | 12.0 |
| Steric Hindrance (C3 position) | Low | High (gem-dimethyl) | Low |
| Metabolic Stability (CYP450) | Moderate | High | Low-Moderate |
Application in Drug Discovery: A Case Study
The utility of 3,3-dimethylazetidine is best illustrated by its role in the development of the [2].
During the lead optimization of a potent chemical probe, researchers faced a severe liability: the compound exhibited high P-glycoprotein (P-gp) mediated efflux, resulting in poor oral bioavailability. Initial attempts to modify the solubilizing group using piperidine or methylpyrrolidine led to a drastic decrease in metabolic stability.
By replacing the existing solubilizing group with 3,3-dimethylazetidine, the team achieved a "Goldilocks" profile:
-
Reduced tPSA and basicity without a detrimental increase in lipophilicity.
-
Restored metabolic stability due to the steric shielding of the gem-dimethyl group.
-
Evasion of P-gp efflux , leading to high oral bioavailability and progression to Phase 1 clinical trials.
Figure 1: Logical workflow for structural optimization using 3,3-dimethylazetidine to rescue PK liabilities.
Synthetic Methodologies: Reductive Amination Protocol
Incorporating 3,3-dimethylazetidine into a complex scaffold is frequently achieved via reductive amination with an aldehyde intermediate. This method is highly preferred over direct alkylation because it prevents over-alkylation (quaternization) and proceeds under mild conditions that tolerate sensitive functional groups[4].
Self-Validating Experimental Protocol
Objective: Conjugation of 3,3-dimethylazetidine to an aldehyde precursor to yield a tertiary amine.
Reagents:
-
Aldehyde precursor (1.0 equiv)
-
3,3-Dimethylazetidine hydrochloride (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Sodium triacetoxyborohydride (
) (1.5 equiv) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology & Causality:
-
Free-Basing the Amine: To a reaction vial containing anhydrous DCM, add 3,3-dimethylazetidine hydrochloride and DIPEA.
-
Causality: The hydrochloride salt is highly hygroscopic and stable for storage. DIPEA is a non-nucleophilic base that liberates the free secondary amine without participating in the subsequent condensation.
-
-
Imine Condensation: Add the aldehyde precursor (1.0 equiv) to the solution. Stir the mixture at room temperature under an inert atmosphere (
or Ar) for 1 hour.-
Causality: The reaction must be strictly anhydrous. Water drives the equilibrium backward, hydrolyzing the transient iminium ion back to the starting materials. Pre-stirring ensures complete conversion to the iminium ion before the reducing agent is introduced, preventing the irreversible side-reaction of reducing the starting aldehyde into a primary alcohol.
-
-
Selective Reduction: Add
(1.5 equiv) in a single portion. Stir for an additional 2–4 hours at room temperature.-
Causality:
is chosen over because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes the reagent unreactive toward unactivated aldehydes but highly selective for the more electrophilic iminium ion.
-
-
Quenching & Workup: Quench the reaction by adding saturated aqueous
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Validation & Quality Control:
-
Analyze an aliquot of the crude mixture via LC-MS. The complete disappearance of the aldehyde UV peak (e.g., at 254 nm) and the emergence of the
mass confirms successful conversion. -
Post-purification (via flash chromatography),
NMR must show a characteristic singlet integrating to 6 protons at approximately 1.20–1.40 ppm, confirming the intact gem-dimethyl group.
-
Figure 2: Step-by-step experimental workflow for the reductive amination of 3,3-dimethylazetidine.
Conclusion
The 3,3-dimethylazetidine moiety is far more than a simple structural novelty; it is a precision engineering tool for medicinal chemists. By offering the exact molecular weight of piperidine but with a radically different 3D topography, it allows researchers to fine-tune basicity, eliminate metabolic soft spots, and bypass efflux transporters. When integrated using robust, self-validating synthetic protocols like selective reductive amination, this four-membered heterocycle can single-handedly rescue failing lead compounds and drive them toward clinical viability.
References
-
PubChem. "3,3-Dimethylazetidine | C5H11N | CID 12674607". National Center for Biotechnology Information. URL:[Link]
-
Journal of Medicinal Chemistry. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies". ACS Publications. URL:[Link]
-
Journal of Medicinal Chemistry. "Oxetanes in Drug Discovery: Structural and Synthetic Insights". ACS Publications. URL:[Link]
-
ChemRxiv. "Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes". ChemRxiv. URL:[Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3,3-Dimethylazetidin-1-yl)aniline via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] The arylamine motif is a prevalent scaffold in a vast number of biologically active molecules.[2][3] Historically, the synthesis of these crucial bonds has been hampered by methods requiring harsh reaction conditions and exhibiting limited substrate scope, such as the Ullmann condensation or nucleophilic aromatic substitution.[2][4] The advent of the Buchwald-Hartwig amination in the mid-1990s, pioneered by Stephen L. Buchwald and John F. Hartwig, represented a paradigm shift in C-N bond formation.[1][2][4] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient pathway for the union of amines with aryl halides or pseudohalides, offering broad functional group tolerance and significantly milder reaction conditions.[2][4][5]
This application note provides a comprehensive guide to the synthesis of 4-(3,3-Dimethylazetidin-1-yl)aniline, a valuable building block in drug discovery, utilizing the power and precision of the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss the critical experimental parameters that ensure a successful and reproducible synthesis.
The Mechanistic Heart of the Reaction: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium(0) species.[2] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromoaniline), forming a Pd(II) intermediate.[2][4][6][7]
-
Ligand Exchange and Amine Coordination: The amine (3,3-dimethylazetidine) then coordinates to the palladium center.
-
Deprotonation: A base, typically a strong, non-nucleophilic one like sodium tert-butoxide, deprotonates the coordinated amine to form a palladium-amido complex.[6][7]
-
Reductive Elimination: This is the product-forming step where the C-N bond is forged, yielding the desired arylamine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6][7]
The efficiency and success of this cycle are critically dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium catalyst.
Visualizing the Catalytic Cycle
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. jk-sci.com [jk-sci.com]
Application Note & Protocols: 4-(3,3-Dimethylazetidin-1-yl)aniline in the Design of Novel Ferroptosis Inhibitors
Executive Summary
The compound 4-(3,3-Dimethylazetidin-1-yl)aniline (CAS: 1540212-59-6) has emerged as a highly specialized and privileged building block in modern medicinal chemistry[1]. It is primarily utilized in the synthesis of diarylamine para-acetamides, a novel class of potent radical-trapping antioxidants (RTAs) designed to inhibit ferroptosis [2]. Ferroptosis is an iron-dependent form of regulated cell death driven by the toxic accumulation of lipid peroxides[3].
This application note provides a comprehensive mechanistic rationale for the use of this specific azetidinyl-aniline derivative, alongside field-proven synthetic and pharmacological protocols for drug development professionals.
Mechanistic Rationale: Why 3,3-Dimethylazetidine?
In the development of RTAs (such as ferrostatin-1 analogs), the electron density and steric environment of the diarylamine core dictate both its radical-scavenging efficiency and its pharmacokinetic viability. Substituting a standard aniline with a 3,3-dimethylazetidin-1-yl moiety provides a triad of pharmacological advantages:
-
Enhanced H-Atom Transfer (HAT) via Conjugation : The four-membered azetidine ring restricts the conformation of the nitrogen lone pair, forcing optimal orbital overlap with the aromatic
-system. This strong electron-donating effect increases the energy of the highest occupied molecular orbital (HOMO) of the resulting diarylamine, drastically accelerating the HAT rate to lipid peroxyl radicals (LOO•). -
Metabolic Shielding : Traditional
-dimethylanilines suffer from rapid CYP450-mediated -dealkylation, leading to poor in vivo half-lives. The gem-dimethyl groups at the 3-position of the azetidine ring provide severe steric hindrance directly adjacent to the nitrogen, effectively blocking oxidative metabolic liabilities. -
Optimized Membrane Partitioning : Ferroptosis inhibitors must localize within the lipid bilayer to intercept lipid peroxidation[4]. The lipophilic nature of the dimethyl-azetidine system increases the overall LogP of the molecule, driving its accumulation in the cellular membrane where it is needed most.
Quantitative Comparison of Aniline Building Blocks
To illustrate the causality behind selecting 4-(3,3-Dimethylazetidin-1-yl)aniline, the table below summarizes the theoretical physicochemical and pharmacological shifts when modifying the para-position of the aniline precursor.
| Aniline Building Block | Electron Donating Effect ( | Predicted Lipophilicity ( | Metabolic Stability (CYP450) | RTA Efficacy (HAT Rate) |
| Aniline (-H) | 0.00 | Baseline | High | Weak |
| 4-(Dimethylamino)aniline | -0.83 | +0.50 | Low (Rapid | Strong |
| 4-(3,3-Dimethylazetidin-1-yl)aniline | ~ -0.80 | +1.80 | High (Sterically shielded) | Very Strong |
Pathway & Intervention Visualization
The following diagram illustrates the ferroptotic signaling cascade and the precise pharmacological intervention point of the RTAs synthesized from 4-(3,3-Dimethylazetidin-1-yl)aniline[2].
Fig 1: Ferroptosis pathway and the radical-scavenging intervention by azetidinyl-diarylamines.
Experimental Protocols
Protocol 1: Synthesis of Diarylamine para-Acetamides
This self-validating workflow describes the synthesis of the RTA core via a Buchwald-Hartwig cross-coupling, followed by amidation[2].
Causality Check: RuPhos is explicitly selected as the dialkylbiaryl phosphine ligand. Its massive steric bulk facilitates rapid reductive elimination at the palladium center, which strictly prevents the formation of undesired bis-arylated tertiary amines—a common failure point when coupling highly electron-rich primary anilines like 4-(3,3-dimethylazetidin-1-yl)aniline.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, combine 4-(3,3-Dimethylazetidin-1-yl)aniline (1.0 equiv) and the desired aryl bromide (1.05 equiv).
-
Catalyst Loading: Add
(2 mol%) and RuPhos (4 mol%). -
Base Addition: Add sodium tert-butoxide (
-BuONa, 1.5 equiv). Note: The strong base is required to deprotonate the palladium-bound amine intermediate. -
Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify the diarylamine intermediate via flash chromatography.
-
Amidation: Dissolve the intermediate in anhydrous DCM. Add
-diisopropylethylamine (DIPEA, 2.0 equiv) and the corresponding acyl chloride (1.2 equiv) at 0°C. Stir for 2 hours to yield the final para-acetamide RTA.
Fig 2: Synthetic workflow for generating diarylamine para-acetamides from the azetidinyl-aniline.
Protocol 2: Validation of RTA Efficacy via BODIPY 581/591 C11 Assay
To validate that the synthesized compound successfully halts lipid peroxidation in the membrane, researchers utilize the[3].
Causality Check: BODIPY C11 is chosen because its polyunsaturated butadienyl bridge mimics endogenous lipids and is highly susceptible to oxidation by LOO• radicals. Upon oxidation, the fluorophore undergoes a structural shift, changing its emission maximum from ~591 nm (red, reduced) to ~510 nm (green, oxidized)[5]. This allows for a ratiometric quantification of lipid peroxidation that is independent of dye concentration or cell thickness[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed HT-1080 or SN-N-DZ cells in a 96-well black, clear-bottom plate at
cells/well and incubate overnight[6]. -
Treatment: Co-treat cells with a ferroptosis inducer (e.g., Erastin, 5 µM) and the synthesized azetidinyl-diarylamine RTA (dose-response, 1 nM to 10 µM) for 12 hours[3].
-
Probe Addition: Add BODIPY 581/591 C11 to a final concentration of 2 µM and incubate for 30 minutes at 37°C[6].
-
Washing: Wash the cells three times with PBS to remove excess, unincorporated dye.
-
Measurement: Using a microplate reader (e.g., CLARIOstar Plus), measure fluorescence at two channels[6]:
-
Oxidized Channel: Excitation 500 nm / Emission 520-530 nm
-
Reduced Channel: Excitation 581 nm / Emission 590-600 nm
-
-
Data Analysis: Calculate the ratio of Green (Oxidized) / Red (Reduced) fluorescence. A successful RTA will show a dose-dependent decrease in this ratio, indicating the successful scavenging of lipid peroxides and prevention of ferroptosis.
References
- Title: WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides Source: Google Patents / WIPO URL
-
Title: Protocol for detection of ferroptosis in cultured cells Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
-
Title: Lipid peroxidation assay for ischemia-reperfusion Source: BMG LABTECH Application Notes URL: [Link]
Sources
- 1. 4-(3,3-dimethylazetidin-1-yl)aniline | 1540212-59-6 [sigmaaldrich.com]
- 2. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
- 3. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmglabtech.com [bmglabtech.com]
Catalytic Systems for the Synthesis of 4-(3,3-Dimethylazetidin-1-yl)aniline: A Comprehensive Application Note
Introduction & Strategic Rationale
4-(3,3-Dimethylazetidin-1-yl)aniline (CAS: 1540212-59-6) is a highly valued building block in modern medicinal chemistry and chemical biology. The incorporation of the 3,3-dimethylazetidine motif into drug scaffolds is a proven strategy to enhance metabolic stability, increase aqueous solubility, and improve target engagement by restricting conformational flexibility[1][2]. This compound serves as a critical intermediate in the synthesis of CNS-focused libraries, ferroptosis inhibitors, and advanced fluorophores[2].
Mechanistic Insights: Why Avoid Direct Amination?
A novice approach to synthesizing this molecule might involve the direct Palladium-catalyzed Buchwald-Hartwig amination of 4-bromoaniline with 3,3-dimethylazetidine. However, this route is mechanistically flawed. The primary amine of 4-bromoaniline acts as a potent, competing nucleophile against the secondary amine of the azetidine, leading to unwanted homocoupling, oligomerization, and catalyst poisoning[3][4].
To ensure a self-validating and high-yielding system , we must mask the primary amine as a nitro group. The synthesis is therefore split into a robust two-step sequence:
-
C-N Bond Formation: Utilizing either Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig cross-coupling on a nitro-haloarene precursor.
-
Catalytic Hydrogenation: Selective reduction of the nitro group to the primary aniline.
Synthetic Workflows & Visualizations
Two-step synthetic workflow for 4-(3,3-Dimethylazetidin-1-yl)aniline via SNAr or cross-coupling.
Experimental Protocols
Route A: SNAr Method (Industrial Standard)
Recommended for large-scale synthesis due to the absence of expensive transition metal catalysts.
Rationale: The strongly electron-withdrawing nitro group at the para position of 1-fluoro-4-nitrobenzene sufficiently activates the aromatic ring for nucleophilic attack by the secondary amine.
Protocol 1: Synthesis of 1-(3,3-Dimethylazetidin-1-yl)-4-nitrobenzene
-
Setup: To an oven-dried 250 mL round-bottom flask, add 1-fluoro-4-nitrobenzene (10.0 mmol) and 3,3-dimethylazetidine hydrochloride (12.0 mmol).
-
Base & Solvent: Suspend the reagents in anhydrous DMF (50 mL). Add finely powdered anhydrous
(30.0 mmol). Causality: acts as an insoluble, mild base to liberate the free azetidine from its hydrochloride salt and neutralize the HF byproduct without hydrolyzing the starting material. -
Reaction: Stir the mixture at 90 °C for 12 hours under a nitrogen atmosphere.
-
Self-Validation: The reaction mixture will transition from colorless to a deep yellow/orange solution, indicating the formation of the highly conjugated para-nitroaniline derivative. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the high-Rf fluorobenzene.
-
Workup: Cool to room temperature and pour into ice-cold distilled water (150 mL). The product will precipitate as a yellow solid. Filter, wash with water, and dry under a vacuum.
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination (Discovery Phase)
Recommended when utilizing bromo-arene precursors or when SNAr is electronically disfavored.
Catalytic cycle of the Palladium-catalyzed Buchwald-Hartwig amination step.
Protocol 2: Cross-Coupling of 1-Bromo-4-nitrobenzene
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with
(2 mol%) and BINAP (6 mol%). Causality: is a reliable Pd(0) source. BINAP, a bidentate phosphine ligand with a wide bite angle, is specifically chosen to accelerate the sterically demanding reductive elimination step of the azetidine[5]. -
Reagent Addition: Add 1-bromo-4-nitrobenzene (10.0 mmol), 3,3-dimethylazetidine (12.0 mmol), and
(15.0 mmol). -
Solvent: Add anhydrous, degassed toluene (40 mL). Causality: Degassing prevents the oxidation of the electron-rich Pd(0) species, which would prematurely kill the catalytic cycle.
-
Reaction: Seal the tube and heat at 100 °C for 16 hours.
-
Self-Validation: The initial dark purple color of
will shift to a reddish-brown suspension as the active Pd(0)-BINAP complex enters the catalytic cycle. -
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.
Final Step: Catalytic Hydrogenation
Protocol 3: Reduction to 4-(3,3-Dimethylazetidin-1-yl)aniline
-
Setup: Dissolve the intermediate 1-(3,3-dimethylazetidin-1-yl)-4-nitrobenzene (5.0 mmol) in HPLC-grade Methanol (30 mL).
-
Catalyst: Carefully add 10% Pd/C (10 wt%, 0.5 mmol Pd). Causality: Pd/C is highly chemoselective for nitro reduction under mild conditions. Methanol acts as a protic solvent to stabilize polar transition states during oxygen abstraction.
-
Reaction: Purge the flask with vacuum/nitrogen cycles (3x), then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.
-
Self-Validation: The balloon will visibly deflate as
is consumed. The yellow color of the nitro compound will fade, yielding a colorless to pale-pink solution. -
Workup: Filter the mixture through a tightly packed Celite pad (Caution: Pd/C can be pyrophoric when dry; keep wet with solvent). Concentrate the filtrate under reduced pressure to afford the title compound, 4-(3,3-Dimethylazetidin-1-yl)aniline, as an off-white solid.
Comparative Data Presentation
The following table summarizes the quantitative and qualitative differences between the two primary C-N bond-forming strategies prior to the final reduction step.
| Parameter | Route A (SNAr) | Route B (Buchwald-Hartwig) |
| Primary Catalyst | None (Base-mediated) | |
| Aryl Precursor | 1-Fluoro-4-nitrobenzene | 1-Bromo-4-nitrobenzene |
| Typical Yield (Step 1) | > 90% | 75% – 85% |
| Scalability | Excellent (Kilogram scale) | Moderate (Limited by ligand cost) |
| Functional Group Tolerance | Low (Requires electron-poor arene) | High (Broad scope across scaffolds) |
| Moisture/Air Sensitivity | Low | Extremely High (Requires inert gas) |
References
-
Title: 4-(3,3-dimethylazetidin-1-yl)aniline | 1540212-59-6 Source: Sigma-Aldrich URL: Link
-
Title: Application Notes and Protocols for Catalytic Functionalization of 3-((4-Bromophenyl)sulfonyl)azetidine Source: Benchchem URL: 1
-
Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC (NIH) URL: 2
-
Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: PMC (NIH) URL: 3
-
Title: Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by... Source: White Rose University Consortium URL: Link
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: PMC (NIH) URL: 6
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of 4-(3,3-Dimethylazetidin-1-yl)aniline in Fragment-Based Drug Discovery (FBDD)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. 4-(3,3-Dimethylazetidin-1-yl)aniline (CAS: 1540212-59-6) has emerged as a highly versatile fragment building block. It combines a highly reactive aniline moiety—serving as an ideal synthetic vector for fragment growing—with a 3,3-dimethylazetidine ring. This azetidine system acts as a rigid, lipophilic bioisostere for larger heterocycles (like piperazine or morpholine), allowing medicinal chemists to optimize target engagement without inflating molecular weight.
Physicochemical Profiling: The "Escape from Flatland"
A critical challenge in modern drug discovery is the over-reliance on flat, sp2-hybridized aromatic rings, which often leads to poor aqueous solubility and off-target toxicity. Increasing the fraction of sp3-hybridized carbons (
4-(3,3-Dimethylazetidin-1-yl)aniline perfectly embodies this "escape from flatland" principle. The 3,3-dimethylazetidine ring introduces significant 3D character (
Table 1: Physicochemical Properties vs. Astex "Rule of 3"
| Property | 4-(3,3-Dimethylazetidin-1-yl)aniline | "Rule of 3" Limit | Compliance |
| Molecular Weight (Da) | 176.26 | Yes | |
| cLogP | ~2.1 | Yes | |
| H-Bond Donors | 1 ( | Yes | |
| H-Bond Acceptors | 2 (N, N) | Yes | |
| Rotatable Bonds | 1 | Yes | |
| Fraction sp3 ( | 0.45 | N/A (Higher is better) | Excellent |
Case Study: Development of Ferroptosis Inhibitors
To demonstrate the utility of this fragment, we examine its application in the development of novel therapeutics targeting ferroptosis —an iron-dependent form of nonapoptotic cell death driven by lipid peroxidation [2].
In recent patent literature (e.g., Sironax Ltd, WO2021175200A1), 4-(3,3-Dimethylazetidin-1-yl)aniline was utilized as a core building block to synthesize diarylamine para-acetamides [3]. The aniline nitrogen was elaborated via Buchwald-Hartwig cross-coupling to form a diarylamine, a known radical-trapping antioxidant (RTA) pharmacophore. The 3,3-dimethylazetidine tail provides the necessary lipophilicity to anchor the molecule within cellular membranes—where lipid peroxidation occurs—without introducing the metabolic liabilities associated with larger, highly flexible alkyl chains.
Figure 1: Fragment-based drug discovery workflow for 4-(3,3-Dimethylazetidin-1-yl)aniline.
Figure 2: Mechanism of ferroptosis induction and intervention by evolved diarylamine inhibitors.
Experimental Protocols
The following protocols outline a self-validating system for screening, synthesizing, and biologically validating derivatives of 4-(3,3-Dimethylazetidin-1-yl)aniline.
Protocol A: Fragment Screening via Saturation Transfer Difference NMR (STD-NMR)
Causality Focus: STD-NMR is utilized because fragments typically exhibit low binding affinities (
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution containing 10
of the target protein (e.g., GPX4 or a membrane surrogate) and 500 of 4-(3,3-Dimethylazetidin-1-yl)aniline in deuterated phosphate-buffered saline (PBS, pH 7.4, 100% ). -
Control Setup: Prepare an identical reference sample lacking the protein to ensure the fragment does not self-aggregate or exhibit non-specific magnetization transfer.
-
NMR Acquisition:
-
Perform experiments on a 600 MHz NMR spectrometer equipped with a cryoprobe at 298 K.
-
Apply on-resonance irradiation at -0.5 ppm (protein methyl groups) and off-resonance irradiation at 40 ppm.
-
Use a cascade of Gaussian-shaped pulses for saturation (duration: 2 seconds).
-
-
Data Processing: Subtract the on-resonance FID from the off-resonance FID. A positive signal in the difference spectrum corresponding to the azetidine methyl protons (~1.3 ppm) or aromatic protons (~6.5-7.0 ppm) confirms target engagement.
Protocol B: Synthetic Elaboration (Fragment Growing)
Causality Focus: The primary amine of the aniline is highly nucleophilic. To evolve the fragment into a ferroptosis inhibitor, a Buchwald-Hartwig cross-coupling is used to install a second aryl group, generating the diarylamine RTA core.
Step-by-Step Methodology:
-
Reagent Mixing: In an oven-dried Schlenk tube, combine 4-(3,3-Dimethylazetidin-1-yl)aniline (1.0 eq), an aryl bromide (e.g., 4-bromoacetamide, 1.2 eq),
(0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.5 eq). -
Inert Atmosphere: Evacuate and backfill the tube with argon three times to prevent oxidative degradation of the palladium catalyst.
-
Reaction: Add anhydrous toluene (0.2 M) and heat the mixture to 90°C for 12 hours.
-
Purification: Cool to room temperature, filter through a pad of Celite, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient) to yield the diarylamine para-acetamide lead compound.
Protocol C: Cellular Ferroptosis Rescue Assay
Causality Focus: To prove that the evolved fragment inhibits ferroptosis specifically (and is not just broadly cytotoxic or a generic growth factor), the assay must measure both cellular viability and the suppression of lipid reactive oxygen species (ROS).
Step-by-Step Methodology:
-
Cell Culture: Seed HT-1080 (human fibrosarcoma) cells in a 96-well plate at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%
. -
Induction & Treatment: Treat cells simultaneously with 5
Erastin (to induce ferroptosis via System Xc- inhibition) and varying concentrations of the evolved fragment (0.1 nM to 10 ). -
Lipid ROS Readout (Mechanistic Validation):
-
After 8 hours, add BODIPY 581/591 C11 (2
) for 30 minutes. -
Wash cells and measure fluorescence shift (oxidation shifts emission from ~590 nm to ~510 nm) using a flow cytometer. A successful inhibitor will block the shift to 510 nm.
-
-
Viability Readout (Phenotypic Validation):
-
After 24 hours, add CellTiter-Glo reagent (Promega) to the wells.
-
Measure luminescence to quantify ATP levels (proportional to viable cells). Calculate the
for ferroptosis rescue.
-
Data & Metrics Summary
Table 2: Representative SAR Data for Evolved Fragments
(Note: Data is representative of trends seen in diarylamine RTAs derived from aniline fragments)
| Compound Stage | Structure / Modification | Viability Rescue ( | Lipid ROS Inhibition ( |
| Initial Fragment | 4-(3,3-Dimethylazetidin-1-yl)aniline | > 100 | > 100 |
| Intermediate | N-Phenyl-4-(3,3-dimethylazetidin-1-yl)aniline | 5.2 | 4.8 |
| Optimized Lead | Diarylamine para-acetamide derivative | 12 nM | 15 nM |
| Control | Ferrostatin-1 (Standard Inhibitor) | 60 nM | 65 nM |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., Skouta, R., Zaitsev, E. M., Gleason, C. E., ... & Stockwell, B. R. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell, 149(5), 1060-1072. URL:[Link]
- Sironax Ltd. (2021). Ferroptosis inhibitors–diarylamine para-acetamides. World Intellectual Property Organization, WO2021175200A1.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,3-Dimethylazetidin-1-yl)aniline
Welcome to the Technical Support Center for the synthesis of 4-(3,3-Dimethylazetidin-1-yl)aniline. This guide is designed for researchers and drug development professionals to troubleshoot the two-step synthesis of this highly strained, functionalized aniline. We provide mechanistic insights, quantitative data, and self-validating protocols to ensure high-yield, reproducible results.
Part 1: Synthesis Workflow & Mechanistic Pathways
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of 4-fluoronitrobenzene with 3,3-dimethylazetidine, followed by the reduction of the nitro group. Due to the inherent strain of the four-membered azetidine ring, several competing side reactions can drastically reduce your yield if conditions are not strictly controlled.
Fig 1: Synthesis workflow of 4-(3,3-Dimethylazetidin-1-yl)aniline and primary side reactions.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I observing a mass corresponding to +18 Da (M+H₂O) or +32 Da (M+MeOH) relative to the desired SNAr product? A1: You are observing azetidine ring opening . The 3,3-dimethylazetidine ring possesses significant inherent ring strain (approximately 25.4 kcal/mol)[1]. During the SNAr step, if the reaction temperature is too high, or if trace Lewis/Brønsted acids are present, the azetidine nitrogen becomes protonated or coordinated. This lowers the activation barrier for nucleophilic attack by water or solvent (e.g., MeOH) via an S_N2-type mechanism, cleaving the C-N bond[1]. Causality & Solution: Ensure strictly anhydrous conditions. If using the hydrochloride salt of 3,3-dimethylazetidine, use an excess of a mild, non-nucleophilic base (like DIPEA) or oven-dried K₂CO₃ to scavenge HCl without introducing water. Keep the reaction temperature strictly below 90 °C.
Q2: My 4-fluoronitrobenzene starting material is being consumed, but LCMS shows a highly polar peak at m/z 138 [M-H]⁻ instead of the coupled product. What is happening? A2: This is the hydrolysis of 4-fluoronitrobenzene to 4-nitrophenol. This occurs when water is present in the reaction mixture. Hydroxide ions are generated, which act as a superior, less sterically hindered nucleophile compared to the secondary amine of 3,3-dimethylazetidine. Causality & Solution: Switch to anhydrous polar aprotic solvents (e.g., anhydrous DMSO or DMF). If using K₂CO₃, ensure it is freshly calcined to remove absorbed atmospheric moisture.
Q3: During the catalytic hydrogenation (Pd/C, H₂) of the nitro intermediate, I am losing the azetidine ring and seeing a mass corresponding to an acyclic amine. How can I prevent this reductive cleavage? A3: This is a classic case of hydrogenolytic ring opening . While azetidines are generally more stable than aziridines, palladium-catalyzed hydrogenation can still insert into the strained C-N bond, especially under slightly acidic conditions or elevated hydrogen pressure[2]. Causality & Solution: To suppress hydrogenolysis, you must deactivate the acidic sites on the Pd/C catalyst by adding a catalytic amount of triethylamine (TEA) to the hydrogenation mixture. Alternatively, abandon Pd/C entirely and utilize a milder, chemoselective reduction method such as Iron/Ammonium Chloride (Fe/NH₄Cl) or transfer hydrogenation using ammonium formate[3].
Q4: My final aniline product is contaminated with a persistent yellow/orange impurity, and LCMS shows a mass roughly double that of the product. How do I fix this? A4: The color and mass indicate the formation of azo or azoxy dimers . These form when the reduction of the nitro group is incomplete, leading to the accumulation of reactive nitroso and hydroxylamine intermediates, which rapidly condense with one another. Causality & Solution: Ensure vigorous stirring to maximize hydrogen mass transfer. Check for catalyst poisoning (e.g., sulfur compounds from previous steps) or increase the reaction time.
Part 3: Quantitative Troubleshooting Matrix
Use the following table to quickly diagnose side reactions based on LCMS data and implement the optimized parameters.
| Reaction Step | Observed Side Reaction | LCMS Signature (ESI) | Typical Yield Loss (Unoptimized) | Optimized Preventive Parameter |
| SNAr Coupling | Azetidine Ring Opening | [M+H]⁺ + 18 (Hydration) | 15 - 30% | T < 90 °C, Anhydrous conditions |
| SNAr Coupling | Hydrolysis to 4-Nitrophenol | m/z 138 [M-H]⁻ (Negative mode) | 10 - 25% | Oven-dried K₂CO₃, Anhydrous DMSO |
| Nitro Reduction | Hydrogenolytic Cleavage | [M+H]⁺ + 2 (Ring open) | 20 - 40% | Use Fe/NH₄Cl or add TEA to Pd/C |
| Nitro Reduction | Azo/Azoxy Dimerization | ~ [2M-H]⁺ | 5 - 15% | Vigorous agitation, complete H₂ saturation |
Part 4: Self-Validating Experimental Protocols
Protocol A: SNAr Synthesis of 4-(3,3-Dimethylazetidin-1-yl)nitrobenzene
Design Rationale: We use anhydrous DMSO to accelerate the SNAr while preventing hydrolysis. Crashing the product out in water provides a self-validating purification step; the highly lipophilic product precipitates, while unreacted azetidine and DMSO remain in the aqueous phase.
-
Preparation: Charge a dry 250 mL round-bottom flask with 4-fluoronitrobenzene (1.0 eq, 10 mmol) and anhydrous DMSO (20 mL, 0.5 M).
-
Base Addition: Add freshly oven-dried K₂CO₃ (2.5 eq, 25 mmol). Note: The excess base is required to neutralize the HCl salt of the amine and drive the reaction.
-
Amine Addition: Add 3,3-dimethylazetidine hydrochloride (1.1 eq, 11 mmol) in small portions to avoid clumping.
-
Heating & Validation: Heat the mixture to 85 °C for 12 hours.
-
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.6, UV active) should be completely replaced by a bright yellow spot (R_f ~0.4, visible yellow).
-
-
Workup: Cool the mixture to room temperature and slowly pour it into 100 mL of ice-cold distilled water under vigorous stirring.
-
Isolation: Filter the resulting bright yellow precipitate, wash generously with cold water to remove residual DMSO, and dry under high vacuum.
Protocol B: Chemoselective Reduction to 4-(3,3-Dimethylazetidin-1-yl)aniline
Design Rationale: To avoid the hydrogenolytic cleavage of the azetidine ring commonly seen with Pd/C[2], we utilize a Béchamp-type reduction with Iron and NH₄Cl. This method is strictly chemoselective for the nitro group and preserves strained rings.
-
Preparation: Suspend 4-(3,3-Dimethylazetidin-1-yl)nitrobenzene (1.0 eq, 8 mmol) in a 4:1 mixture of Ethanol and Water (40 mL, 0.2 M).
-
Reagent Addition: Add Ammonium Chloride (3.0 eq, 24 mmol) and Iron powder (325 mesh, 5.0 eq, 40 mmol).
-
Heating & Validation: Heat the suspension to 75 °C.
-
Self-Validation Checkpoint: The reaction progress is visually confirmed as the bright yellow suspension turns into a dark brown/black slurry, indicating the oxidation of Fe(0) to iron oxides as the nitro group is reduced.
-
-
Monitoring: Stir for 2-4 hours until LCMS confirms the complete disappearance of the nitro intermediate and the absence of azo dimers.
-
Filtration: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad generously with hot Ethanol.
-
Isolation: Concentrate the filtrate in vacuo to remove ethanol. Partition the aqueous residue between EtOAc and saturated aqueous NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the target aniline as an off-white to pale brown solid.
Part 5: References
-
[1] How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem. URL:
-
[2] The synthesis of 'tyrosyl' peptidomimetics by acid-catalyzed N(1)–C(4) ring opening of 4-(4′-hydroxyphenyl)-azetidine-2-ones. ResearchGate. URL:
-
[3] Preventing ring-opening of the azetidine in 3-(3-Biphenylyl)azetidine. Benchchem. URL:
Sources
Technical Support Center: Troubleshooting Solubility for 4-(3,3-Dimethylazetidin-1-yl)aniline
Welcome to the Formulation & Assay Support Center. As researchers transition from in silico design to in vitro and in vivo validation, one of the most common hurdles is overcoming the poor aqueous solubility of complex synthetic building blocks.
This guide provides field-proven, mechanistically grounded troubleshooting strategies specifically tailored for 4-(3,3-Dimethylazetidin-1-yl)aniline , ensuring your assays remain robust, reproducible, and free from precipitation artifacts.
FAQ 1: Mechanistic Understanding of the Solubility Barrier
Q: Why does 4-(3,3-Dimethylazetidin-1-yl)aniline instantly precipitate when I add it to my standard pH 7.4 assay buffers?
Causality & Insight: The poor solubility of this compound is driven by two competing structural factors. First, the 3,3-dimethylazetidine moiety is highly lipophilic, creating a thermodynamically unfavorable interaction with water. Second, the molecule is a weak base. It contains a primary aniline amine and a tertiary azetidine nitrogen. Because the azetidine nitrogen is directly bonded to the aromatic ring (an N-aryl system), its lone electron pair delocalizes into the pi-system, significantly depressing its pKa. At a physiological pH of 7.4, the molecule exists almost entirely in its un-ionized (free base) form, driving it to aggregate and precipitate out of the aqueous phase .
FAQ 2: pH Adjustment and Salt Formation
Q: If the free base is insoluble, how can I leverage pH adjustment to keep the compound in solution for dosing?
Causality & Insight: According to the Henderson-Hasselbalch principle, the solubility of a weak base increases exponentially as the pH of the solvent drops below the compound's pKa. By introducing a strong acid, you force the protonation of the primary aniline nitrogen, converting the lipophilic free base into a highly polar, water-soluble ionized salt . For this specific compound, forming a mesylate salt in situ is highly effective.
Protocol: In Situ Mesylate Salt Formation
-
Weighing: Transfer 10.0 mg of 4-(3,3-Dimethylazetidin-1-yl)aniline into a clean, borosilicate glass vial.
-
Suspension: Add 900 µL of sterile deionized water. The compound will form a cloudy, white suspension.
-
Titration: Slowly add 1.0 M Methanesulfonic acid (MsOH) in 10 µL increments while continuously vortexing.
-
Observation: Monitor the clarity of the solution. The suspension will rapidly clear as the mesylate salt forms (typically requiring pH < 4.0).
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 1.0 mL with deionized water to yield a 10 mg/mL stock solution.
Self-Validating System: To confirm that the dissolution is purely pH-driven and not a kinetic artifact, take a 10 µL aliquot of your clear stock and drop it into 1 mL of pH 7.4 PBS. If a fine precipitate instantly forms (cloudiness), you have validated that the localized pH shift was responsible for the initial solubility.
FAQ 3: Cosolvent Systems for Cell-Based Assays
Q: I need to test this compound in a cell-based assay at pH 7.4, so I cannot use the highly acidic salt solution. What is the best cosolvent strategy?
Causality & Insight: When pH adjustment is restricted by biological constraints, you must alter the dielectric constant of the solvent itself. Cosolvents like Polyethylene Glycol 400 (PEG 400) and Dimethyl Sulfoxide (DMSO) reduce the polarity of the aqueous environment, thermodynamically stabilizing the hydrophobic drug molecules . However, high solvent concentrations induce cellular toxicity. A "step-down" dilution method ensures the compound remains fully solvated while keeping final solvent concentrations well below cytotoxic thresholds.
Protocol: Step-Down Cosolvent Dilution
-
Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock. Vortex until optically clear.
-
Intermediate Buffer: Prepare an intermediate dilution vehicle consisting of 20% PEG 400 and 80% PBS (v/v).
-
First Dilution: Dilute the DMSO master stock 1:50 into the intermediate buffer. (This yields a 1 mM drug solution in 2% DMSO / 19.6% PEG 400).
-
Final Assay Dilution: Perform a final 1:100 dilution directly into your pre-warmed cell culture media.
-
Final Assay Conditions: 10 µM drug, 0.02% DMSO, 0.196% PEG 400.
-
Self-Validating System: Before proceeding to the final assay dilution, place a drop of the Intermediate Buffer (Step 3) on a glass slide and observe it under a light microscope at 40x magnification. The complete absence of micro-crystals validates that your cosolvent ratio is sufficient to prevent nucleation before introduction to the complex, protein-rich cell media.
FAQ 4: Cyclodextrin Complexation for In Vivo Dosing
Q: Cosolvents cause injection site pain in my animal models. How do I formulate this compound for Intravenous (IV) dosing?
Causality & Insight: For in vivo applications, macrocyclic encapsulation is superior to cosolvency. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The highly lipophilic 3,3-dimethylazetidine moiety of the drug spontaneously inserts into this cavity via non-covalent interactions, shielding it from water. The hydrophilic exterior of the cyclodextrin then carries the entire inclusion complex into the aqueous bulk, dramatically enhancing solubility without altering the drug's covalent structure .
Protocol: HP-β-CD Inclusion Complexation
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline (0.9% NaCl).
-
Drug Addition: Add 4-(3,3-Dimethylazetidin-1-yl)aniline powder to the vehicle to reach a target concentration of 5 mg/mL.
-
Complexation: Subject the mixture to continuous magnetic stirring at 37°C for 4 hours. The thermal energy overcomes the activation barrier, driving the thermodynamic equilibrium toward inclusion complexation.
-
Sterile Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.
Self-Validating System: Analyze the solution concentration via HPLC both before and after the filtration step. A recovery rate of >95% post-filtration confirms that the drug has been completely encapsulated into the cyclodextrin cavity rather than merely suspended as micro-particulates.
Quantitative Summary of Solubility Strategies
The following table summarizes the quantitative limits and best-use cases for each formulation strategy to aid in rapid decision-making .
| Strategy | Primary Mechanism | Max Target Concentration | Toxicity / Limitation Risk | Best Application Phase |
| pH Adjustment (Mesylate) | Protonation of weak base | > 10 mg/mL | High (Acidic pH causes tissue necrosis) | In vitro biochemical assays |
| Cosolvent (DMSO/PEG400) | Dielectric constant reduction | ~ 1 - 2 mg/mL | Moderate (Solvent-induced cytotoxicity) | In vitro cell-based assays |
| Cyclodextrin (HP-β-CD) | Molecular encapsulation | ~ 5 - 10 mg/mL | Low (Renal clearance limits at high doses) | In vivo (IV, PO dosing) |
Formulation Workflows & Mechanisms
Decision workflow for selecting the optimal solubility enhancement strategy.
Mechanism of cyclodextrin inclusion complexation for hydrophobic drug solubilization.
References
-
"SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS." International Journal of Creative Research Thoughts (IJCRT). [Link]
-
"A review of the solubility enhancement technique." World Journal of Pharmaceutical Research. [Link]
-
"Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." PubMed.[Link]
-
"Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review." International Journal of Pharmaceutical Sciences. [Link]
Technical Support Center: Optimizing Buchwald-Hartwig Coupling for 4-(3,3-Dimethylazetidin-1-yl)aniline
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering challenges when utilizing 4-(3,3-Dimethylazetidin-1-yl)aniline in palladium-catalyzed C–N cross-coupling reactions.
This specific aniline derivative presents a unique dual-challenge: the 3,3-dimethylazetidine ring acts as a strong electron-donating group, making the primary amine exceptionally nucleophilic. While this accelerates the initial coupling, it simultaneously makes the substrate highly susceptible to oxidative degradation and rapid over-arylation (bis-arylation).
Part 1: Mechanistic Pathway & Troubleshooting Logic
To understand how to optimize your reaction, we must first map where the electron-rich nature of this aniline disrupts the standard catalytic cycle.
Buchwald-Hartwig catalytic cycle highlighting the bis-arylation side pathway.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of diarylamine (bis-arylation) byproduct? Causality: The 3,3-dimethylazetidine ring strongly donates electron density into the phenyl ring via resonance. Consequently, the newly formed secondary amine product remains highly nucleophilic and re-enters the catalytic cycle, outcompeting the remaining primary aniline for the active Pd(II) complex. Solution: Shift from first-generation ligands (like BINAP or dppf) to highly sterically demanding dialkylbiaryl phosphine ligands such as BrettPhos or tBuXPhos [1]. The extreme steric bulk of these ligands physically prevents the bulkier secondary amine from coordinating to the palladium center, effectively shutting down the over-arylation pathway[2].
Q2: My reaction mixture rapidly turns black, and I recover mostly degraded starting material. How can I prevent this? Causality: Highly electron-rich anilines are exceptionally prone to oxidative degradation. The "black tar" you observe is a combination of polymerized aniline oxidation products and precipitated "Palladium black" (inactive Pd(0) aggregates caused by catalyst death). Solution:
-
Strictly anaerobic conditions: Thoroughly degas solvents using the freeze-pump-thaw method or sparging with argon for at least 30 minutes.
-
Use Precatalysts: Employ Third-Generation (G3) Palladium precatalysts (e.g., tBuXPhos Pd G3). These precatalysts undergo rapid, quantitative activation at room temperature under mild base conditions[1]. This eliminates the need for harsh thermal activation, minimizing the time the electron-rich aniline spends at elevated temperatures where oxidation is accelerated.
Q3: Is the 3,3-dimethylazetidine ring susceptible to ring-opening during the coupling?
Causality: While the azetidine ring lacks an N-H bond and will not cross-couple, the four-membered ring is highly strained. Prolonged exposure to strong bases (like
Part 2: Optimization Matrix
The following table summarizes the quantitative impact of varying the catalyst system, base, and temperature on the yield and chemoselectivity when coupling 4-(3,3-Dimethylazetidin-1-yl)aniline with a standard aryl chloride.
| Catalyst System | Base | Temperature | Solvent | Yield (%) | Bis-arylation (%) | Notes on Causality & Performance |
| 110 °C | Toluene | 42 | 34 | Lack of steric bulk allows secondary amine to re-enter the cycle. High heat causes degradation. | ||
| 100 °C | Dioxane | 68 | 18 | Moderate selectivity; some black tar observed due to inefficient catalyst activation. | ||
| BrettPhos Pd G3 | 80 °C | Toluene | 86 | <2 | Excellent selectivity; rapid conversion. BrettPhos blocks the over-arylation pathway. | |
| tBuXPhos Pd G3 | 60 °C | t-AmylOH | 94 | N.D. | Optimal conditions; mildest environment preserves the strained azetidine ring[1],[3]. |
Note: N.D. = Not Detected.
Part 3: Standardized Experimental Protocol
Optimized Step-by-Step Protocol: Buchwald-Hartwig Amination using tBuXPhos Pd G3 Self-Validating System: This protocol incorporates in-process controls (IPC) and visual cues to ensure the active catalyst is generated and the reaction is proceeding without oxidative degradation.
Materials:
-
Aryl Halide (1.0 equiv)
-
4-(3,3-Dimethylazetidin-1-yl)aniline (1.1 equiv)
-
tBuXPhos Pd G3 (1.0–2.0 mol%)[1]
-
Anhydrous
(2.0 equiv) -
Anhydrous, degassed t-Amyl Alcohol (0.2 M)
Step 1: Preparation & Rigorous Degassing
-
Oven-dry a Schlenk flask or a reaction vial equipped with a PTFE-lined septum for at least 4 hours at 120 °C.
-
Cool the vessel under a continuous stream of dry Argon.
-
Add the solid reagents: Aryl halide (if solid), 4-(3,3-Dimethylazetidin-1-yl)aniline,
, and tBuXPhos Pd G3 to the vessel. Causality Check: Adding the G3 precatalyst on the benchtop is acceptable as it is air-stable, but subsequent rigorous exclusion of oxygen is mandatory to prevent aniline oxidation.
Step 2: Solvent Addition & Catalyst Activation
4. Evacuate and backfill the vessel with Argon (repeat 3 times).
5. Add anhydrous, rigorously degassed t-Amyl Alcohol via syringe. (If the aryl halide is a liquid, add it at this stage).
6. Stir the mixture at room temperature for 5 minutes.
Validation Check: The mixture should transition from a heterogeneous suspension to a homogeneous, slightly colored solution. This visual change confirms the weak base has induced reductive elimination of the G3 precatalyst, successfully generating the active
Step 3: Reaction Execution 7. Heat the reaction mixture to 60 °C using a pre-heated oil bath or heating block. 8. Monitor the reaction via LC-MS or TLC after 2 hours. Validation Check: The reaction mixture should remain a clear, amber/brown color. If the solution rapidly turns opaque black, oxygen has entered the system, causing catalyst precipitation (Pd black) and aniline degradation. Abort and restart with stricter degassing.
Step 4: Workup & Isolation 9. Upon complete consumption of the aryl halide, cool the mixture to room temperature. 10. Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts and catalyst residues. 11. Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.
Part 4: References
-
Sigma-Aldrich. "4-(naphthalen-1-yl)aniline | Sigma-Aldrich: 4-(3,3-dimethylazetidin-1-yl)aniline." sigmaaldrich.com.
-
MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference." sigmaaldrich.com.
-
Benchchem. "tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions." benchchem.com. 1
-
Semantic Scholar. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." semanticscholar.org. 3
-
PMC (NIH). "Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts." nih.gov. 2
Sources
Removal of catalyst impurities from 4-(3,3-Dimethylazetidin-1-yl)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in process chemistry and scale-up, I frequently consult on the purification of nitrogen-rich heterocyclic intermediates.
The synthesis of 4-(3,3-Dimethylazetidin-1-yl)aniline —typically achieved via palladium-catalyzed Buchwald-Hartwig amination or Ullmann coupling—presents a notoriously difficult purification challenge. While the catalytic coupling is highly efficient, purging the residual transition metal to meet the stringent ICH Q3D elemental impurity guidelines (< 5 ppm) often becomes a major bottleneck.
This guide is designed to move beyond basic instructions. We will explore the chemical causality behind palladium trapping, evaluate targeted scavenging strategies, and provide a self-validating protocol to ensure your purification is both robust and reproducible.
Understanding the Causality: The Chelation Challenge
To solve a purification failure, we must first understand the molecular dynamics at play. 4-(3,3-Dimethylazetidin-1-yl)aniline is a diamine possessing two distinct Lewis basic sites: a primary aniline nitrogen and a tertiary azetidine nitrogen.
The azetidine ring, despite the 3,3-dimethyl substitution, maintains a highly accessible nitrogen lone pair with significant localized electron density. This makes it a potent σ-donor. When the cross-coupling reaction concludes, residual Pd(II) species in the matrix are kinetically trapped by this azetidine nitrogen, forming highly stable, soluble coordination complexes.
Because traditional purification techniques (like recrystallization or activated carbon) rely on physical separation or weak physisorption, they lack the thermodynamic driving force required to break these coordinate covalent bonds. To successfully strip the metal, we must introduce a scavenger that offers a thermodynamically superior binding site [1].
Competitive binding dynamics between the diamine substrate and the TMT scavenger for palladium.
Troubleshooting Guide
Q1: I treated my crude 4-(3,3-Dimethylazetidin-1-yl)aniline with activated carbon, but Pd levels only dropped from 2500 ppm to 800 ppm. Why did this fail?
A: You are observing the limitations of physisorption. Activated carbon is excellent at removing colloidal palladium (Pd black) via surface trapping, but it cannot strip chelated Pd(II) from your azetidine intermediate. To achieve < 5 ppm, you must transition from physisorption to chemisorption. You need a functionalized solid-supported scavenger that forms irreversible covalent bonds with the metal, driving the equilibrium away from your API [2].
Q2: Which solid-supported scavenger is optimal for this specific diamine matrix?
A: For highly functionalized, nitrogen-rich APIs, macroporous polystyrene-bound Trimercaptotriazine (MP-TMT) or silica-bound TMT (Si-TMT) are the gold standards. The TMT functional group provides three sulfur binding sites per molecule, creating a chelating effect that easily outcompetes the azetidine nitrogen for the palladium center. Studies demonstrate that TMT-based scavengers can reduce Pd levels from >30,000 ppm to <10 ppm under optimized conditions[3]. Silica-bound thiols (Si-Thiol) are a viable alternative but typically require higher equivalents to achieve the same clearance [4].
Q3: I am experiencing significant product loss (15-20%) during the scavenging step. How can I improve API recovery?
A: Product loss during scavenging is rarely due to the functional group; it is almost always caused by non-specific hydrophobic adsorption of the API onto the scavenger's backbone (especially with polystyrene resins). Causality-driven solution: Adjust your solvent system. Switch to a solvent where 4-(3,3-Dimethylazetidin-1-yl)aniline is highly soluble but the Pd-complex remains mobile—Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices. A highly solvated API is less likely to partition onto the resin backbone.
Quantitative Scavenger Performance Data
The following table summarizes the expected performance of various purification methods when applied to diamine intermediates like 4-(3,3-Dimethylazetidin-1-yl)aniline.
| Purification Method / Scavenger | Mechanism of Action | Typical Equivalents Required | Est. Pd Reduction (%) | Expected API Recovery (%) |
| MP-TMT (Macroporous) | Chemisorption (Covalent) | 3 - 5 eq | > 98% | > 95% |
| Si-Thiol (Silica) | Chemisorption (Covalent) | 4 - 8 eq | 90 - 95% | > 90% |
| Activated Carbon | Physisorption | 10 - 20 wt% | 40 - 60% | 70 - 80% |
| Recrystallization | Physical Separation | N/A | Variable (Often fails) | 60 - 85% |
Standard Operating Procedure: Self-Validating Scavenging Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mandatory hold-points for baseline quantification and control comparisons, ensuring that any reduction in Pd is definitively caused by the chemisorption of the scavenger and not by incidental precipitation during workup.
Workflow for the removal of residual palladium from 4-(3,3-Dimethylazetidin-1-yl)aniline.
Step-by-Step Methodology
Step 1: Dissolution & Homogenization Dissolve the crude 4-(3,3-Dimethylazetidin-1-yl)aniline in THF at a concentration of 10–20 mL/g. Ensure complete dissolution. If the solution is cloudy, filter through a Celite pad to remove insoluble inorganic salts before proceeding.
Step 2: The Self-Validation Baseline (Critical) Control Aliquot: Prior to adding the scavenger, extract a 1 mL aliquot of the homogenized solution. Filter it through a 0.22 µm PTFE syringe filter and submit for ICP-MS analysis. Causality: This establishes the true baseline of soluble chelated Pd, proving that subsequent reductions are driven by the scavenger, not by filtering out crashed-out catalyst.
Step 3: Scavenger Loading Add 5 molar equivalents of MP-TMT or Si-TMT resin. Note: Equivalents are calculated based on the total moles of Pd catalyst used in the initial cross-coupling reaction, not the theoretical residual amount.
Step 4: Thermodynamic Transfer (Incubation) Agitate the suspension mechanically (do not use magnetic stir bars with silica-based scavengers, as grinding creates fines that bypass filtration). Heat the mixture to 40–50°C for 4 to 12 hours. Causality: Heat provides the activation energy required to break the strong Pd-azetidine coordinate bonds, allowing the thermodynamically favored Pd-TMT bonds to form [1].
Step 5: Filtration & Wash Filter the mixture through a sintered glass funnel. Wash the resin cake with 2 bed-volumes of fresh THF to recover any API trapped in the interstitial spaces of the resin.
Step 6: Validation & Mass Balance Concentrate the filtrate in vacuo. Submit the isolated solid for final ICP-MS analysis. Calculate the mass balance to verify API recovery >90%.
Frequently Asked Questions (FAQs)
Q: Can I just use standard silica gel chromatography instead of functionalized scavengers? A: No. Standard silica gel relies on weak polar interactions. It lacks the specific chelating groups required to break the Pd-azetidine bond. The Pd-API complex will often co-elute during chromatography, leading to massive solvent consumption, poor yield, and failure to meet regulatory limits [2].
Q: My reaction uses a homogeneous Pd catalyst with strong phosphine ligands (e.g., XPhos or BrettPhos). Will the scavenger still work? A: Yes, but kinetics will be slower. Strong bidentate or bulky phosphine ligands compete with the scavenger for the Pd center. In these cases, extending the incubation time to 16 hours and increasing the temperature to 60°C is highly recommended to facilitate ligand exchange [4].
References
- Source: Organic Process Research & Development (ACS Publications)
- Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage Technical Resources URL
- Quickly and Easily Remove Residual Metals from APIs to Approved Levels Source: Sopachem / Biotage ISOLUTE Application Notes URL
- SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues Source: Technology Networks / SiliCycle URL
Stability issues of 4-(3,3-Dimethylazetidin-1-yl)aniline under acidic conditions
Technical Support Center: Handling and Stability of 4-(3,3-Dimethylazetidin-1-yl)aniline
Mechanistic Overview: The Vulnerability of the Azetidine Ring
4-(3,3-Dimethylazetidin-1-yl)aniline is a highly valuable synthetic intermediate and pharmacophore, but it presents unique handling challenges in the laboratory. The core instability of this compound stems from its azetidine ring—a four-membered nitrogen heterocycle characterized by a severe degree of angle strain (approximately 25.4 kcal/mol)[1].
Under neutral or basic conditions, the compound is relatively stable. However, under acidic conditions (pH < 5), protonation of the azetidine nitrogen creates an activated azetidinium intermediate[2]. This protonation transforms the nitrogen into an excellent leaving group, drastically lowering the activation energy barrier for nucleophilic attack. Solvent molecules (like water) or counterions (like chloride) can then readily attack the less sterically hindered C2 or C4 positions via an SN2-type mechanism, leading to irreversible ring cleavage. While the 3,3-dimethyl substitution provides localized steric shielding at the C3 position, it does not protect the highly electrophilic C2/C4 carbons from nucleophilic ring-opening[3].
Mechanism of acid-catalyzed azetidine ring opening via nucleophilic attack.
Frequently Asked Questions (Troubleshooting)
Q1: I am observing multiple new peaks in my LC-MS analysis of 4-(3,3-Dimethylazetidin-1-yl)aniline. What is happening? A1: You are likely observing artifactual acid-catalyzed degradation occurring during the analysis. Standard LC-MS mobile phases often contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA), which drops the pH to ~2.0. At this pH, the azetidine ring is rapidly protonated and hydrolyzed by the aqueous mobile phase[2]. The new peaks typically correspond to the ring-opened product (Mass +18 Da for water addition). Causality & Solution: The analytical method itself is destroying the sample. Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to keep the azetidine deprotonated and intact during the chromatographic run.
Q2: We are trying to form a stable salt of this compound for formulation. HCl gas in ether yielded a gummy, impure solid. Why? A2: Strong acids like Hydrochloric Acid (HCl) are fundamentally incompatible with strained azetidines. The chloride ion is a strong nucleophile. When HCl protonates the azetidine, the highly concentrated chloride ions immediately attack the C2/C4 positions, causing rapid ring-opening and polymerization (yielding the gummy residue)[4]. Causality & Solution: To form a salt without degrading the ring, you must use an acid with a non-nucleophilic conjugate base. Consider using weak organic acids (e.g., citric acid or tartaric acid) that preferentially protonate the primary aniline amine over the azetidine nitrogen, or strictly non-nucleophilic strong acids in anhydrous environments.
Q3: How should stock solutions be stored to maximize shelf life? A3: Stock solutions should never be stored in protic, slightly acidic solvents (like unbuffered water or methanol exposed to atmospheric CO₂). Causality & Solution: Atmospheric CO₂ dissolves in water to form carbonic acid, which is sufficient to slowly catalyze ring opening over weeks. Store the compound as a free base in anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile) at -20°C. If aqueous solutions are required, buffer them to pH 7.4–8.0 using non-nucleophilic buffers like HEPES.
Quantitative Stability Data
To illustrate the profound effect of pH on the structural integrity of 4-(3,3-Dimethylazetidin-1-yl)aniline, the following table summarizes the degradation kinetics in various aqueous environments.
| pH Level | Buffer / Additive | Temp (°C) | Half-Life (t½) | Primary Degradation Pathway |
| 2.0 | 0.1% TFA (Aqueous) | 25°C | 2.4 Hours | Rapid Hydrolysis (Mass +18 Da) |
| 4.0 | 50 mM Acetate | 25°C | 48 Hours | Slow Hydrolysis |
| 7.4 | 50 mM Phosphate | 25°C | > 14 Days | Negligible |
| 7.4 | 50 mM Phosphate | 4°C | > 6 Months | Negligible |
| 9.0 | 10 mM Amm. Bicarb | 25°C | > 30 Days | Negligible |
Experimental Protocols: Self-Validating Systems
Protocol A: Accurate LC-MS Stability Profiling (Avoiding Artifactual Degradation)
Purpose: To measure the true stability of the compound in biological buffers without the analytical method causing false-positive degradation. Causality: Using a basic mobile phase prevents on-column protonation and subsequent ring-opening, ensuring that any degradation observed actually occurred in the sample vial, not in the HPLC system.
Step-by-Step Methodology:
-
System Preparation: Purge the LC-MS system with Mobile Phase A (10 mM Ammonium Bicarbonate in LC-MS grade water, pH adjusted to 9.0 with Ammonium Hydroxide) and Mobile Phase B (100% Acetonitrile). Strictly avoid acidic additives.
-
Stock Preparation: Dissolve 4-(3,3-Dimethylazetidin-1-yl)aniline in anhydrous DMSO to a concentration of 10 mM.
-
Sample Incubation: Dilute the stock to 10 µM in the test buffer (e.g., PBS, pH 7.4).
-
Internal Standard Addition: Immediately add a structurally similar, stable internal standard (e.g., an N-alkyl aniline derivative) to control for ionization suppression and injection volume variance.
-
Time-Zero (T0) Quenching (The Self-Validation Step): Immediately transfer a 50 µL aliquot of the mixture into 150 µL of ice-cold Acetonitrile containing 0.1% Triethylamine (TEA). The TEA instantly neutralizes any ambient acid, halting degradation. Analyze this T0 sample to establish the baseline 100% intact mass. If T0 shows degradation, your quenching step is too slow.
-
Time-Course Sampling: Take aliquots at 1, 2, 4, and 24 hours, quenching each into the basic Acetonitrile solution before injection.
Troubleshooting workflow for diagnosing and preventing azetidine degradation.
Protocol B: Safe Salt Screening for N-Aryl Azetidines
Purpose: To isolate a solid salt form of the compound without triggering acid-catalyzed polymerization. Causality: By strictly excluding nucleophiles (like water or halides) and utilizing weak acids, the thermodynamic stability of the crystal lattice can outcompete the kinetics of ring-opening.
Step-by-Step Methodology:
-
Solvent Selection: Use anhydrous Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE). Avoid alcohols, as they can act as nucleophiles under acidic conditions.
-
Acid Selection: Prepare 1.0 M solutions of weak, non-nucleophilic acids (e.g., L-Tartaric Acid, Citric Acid) in anhydrous THF.
-
Titration: Slowly add 1.05 equivalents of the acid solution to a 0.1 M solution of the free base in IPAc at 0°C under nitrogen. Cooling reduces the kinetic energy available to overcome the activation barrier of ring-opening.
-
Crystallization: Allow the mixture to warm to room temperature slowly. If precipitation does not occur, add an anti-solvent (e.g., heptane) dropwise.
-
Validation: Analyze the isolated crystals via NMR (in basic D₂O or DMSO-d₆) to confirm the azetidine ring is intact. The presence of a multiplet at ~3.8 ppm (azetidine CH₂ protons) confirms the ring is closed, whereas a shift to >4.2 ppm indicates ring-opening.
References
Sources
Preventing dimer formation in 4-(3,3-Dimethylazetidin-1-yl)aniline synthesis
Technical Support Center: Synthesis of 4-(3,3-Dimethylazetidin-1-yl)aniline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,3-Dimethylazetidin-1-yl)aniline. Our focus is to address the critical challenge of dimer formation, a common side reaction that can significantly impact yield and purity. This document is structured to provide direct troubleshooting advice, detailed protocols, and a foundational understanding of the reaction mechanisms to empower you to optimize your synthetic route.
Section 1: Troubleshooting Guide - Dimer Formation
This section directly addresses the most common questions and issues related to the formation of dimeric impurities during the synthesis, which typically proceeds via a Buchwald-Hartwig amination pathway.[1][2]
Q1: I am observing a significant high-molecular-weight impurity in my reaction. What is its likely structure and how is it formed?
A: The most probable dimeric impurity is the bis-arylated product, N1-(3,3-dimethylazetidin-1-yl)-N4,N4-bis(4-aminophenyl)benzene-1,4-diamine or a related diarylamine structure. This occurs when the desired product, 4-(3,3-Dimethylazetidin-1-yl)aniline, which is a secondary aniline, participates in a second Buchwald-Hartwig coupling reaction with the aryl halide starting material.[3]
The formation mechanism is a competitive process within the main catalytic cycle. After the desired product is formed and dissociates from the palladium center, it can successfully compete with the starting amine (3,3-dimethylazetidine) for the oxidative addition complex, leading to the undesired C-N bond formation.
Step-by-Step Methodology
Part A: Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 equiv), BrettPhos G3 Precatalyst (0.02 equiv), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (to make a ~0.2 M solution based on the aryl bromide). Then, add 3,3-dimethylazetidine (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Check for the complete consumption of the 1-bromo-4-nitrobenzene.
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 1-(3,3-dimethylazetidin-1-yl)-4-nitrobenzene.
Part B: Nitro Group Reduction
-
Setup: Dissolve the purified intermediate from Part A in ethanol or methanol.
-
Reduction: Add 10% Palladium on Carbon (10 mol% Pd) to the solution. Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (via balloon or Parr shaker).
-
Reaction: Stir vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Purification: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography or crystallization if necessary to yield the final product, 4-(3,3-Dimethylazetidin-1-yl)aniline.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best starting materials? Should I use 4-bromoaniline, 4-chloroaniline, or a protected aniline derivative?
-
A: Aryl bromides are generally more reactive and reliable than aryl chlorides, which often require more specialized and active catalyst systems. [4]While direct coupling with 4-bromoaniline is possible, the free amine can sometimes complicate the reaction. Using a protected aniline (like a carbamate) or coupling with 1-bromo-4-nitrobenzene followed by reduction (as in the protocol above) often leads to higher yields and purity by avoiding potential side reactions involving the aniline N-H bond.
-
-
Q: How can I effectively monitor the reaction to prevent it from proceeding to form the dimer?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method. The dimer will have a significantly different Rf value than the product and starting materials. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the consumption of your aryl halide and the appearance of both your desired product and the dimer impurity, allowing you to stop the reaction at the optimal time.
-
-
Q: If dimer formation is unavoidable, what are the best methods for purification?
-
A: The significant difference in molecular weight and polarity between the monomeric product and the dimeric impurity generally makes them separable by standard flash column chromatography on silica gel. A solvent gradient (e.g., hexanes/ethyl acetate) will typically elute the less polar product first, followed by the more polar dimer. If the product is crystalline, recrystallization may also be an effective purification strategy.
-
-
Q: Are there alternative, non-palladium catalyzed routes to synthesize this compound?
-
A: While palladium-catalyzed amination is the most common and versatile method, other strategies exist. Nucleophilic Aromatic Substitution (SNAr) could be a possibility if a highly electron-deficient aniline precursor (e.g., with multiple nitro groups) is used, but this is generally less applicable. Other transition-metal-catalyzed methods, such as copper-catalyzed Ullmann-type couplings, could also be explored, though they often require harsher conditions. [5]
-
References
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146, 19414-19424. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Dalton Transactions. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
ChemRxiv. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
PubMed. (2018). Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
- Books. (n.d.).
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
-
Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. [Link]
-
ACS Publications. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS Publications. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(3,3-Dimethylazetidin-1-yl)aniline and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(3,3-Dimethylazetidin-1-yl)aniline, a compound of interest in medicinal chemistry, benchmarked against its fundamental structural analogues: aniline, 4-tert-butylaniline, and N-phenylazetidine.
Theoretical Fragmentation Pathway of 4-(3,3-Dimethylazetidin-1-yl)aniline
The mass spectrum of 4-(3,3-Dimethylazetidin-1-yl)aniline is anticipated to be characterized by a series of fragmentation events originating from its molecular ion (m/z 176). The primary fragmentation pathways are predicted to involve α-cleavage at the azetidine ring, benzylic cleavage, and fragmentation of the dimethylazetidine moiety.
A key initial fragmentation is the loss of a methyl radical (•CH₃) from the dimethylazetidine ring, leading to a stable ion at m/z 161. This is a classic example of α-cleavage, where the bond adjacent to the nitrogen atom is cleaved. Subsequent fragmentation of the azetidine ring can occur through the loss of ethene (C₂H₄), resulting in an ion at m/z 133. A further fragmentation pathway could involve the loss of the entire dimethylazetidinyl group, leading to the aniline radical cation at m/z 93.
Caption: Proposed electron ionization fragmentation pathway of 4-(3,3-Dimethylazetidin-1-yl)aniline.
Comparative Fragmentation Analysis
To contextualize the fragmentation behavior of 4-(3,3-Dimethylazetidin-1-yl)aniline, a comparison with structurally related molecules is essential.
Aniline: The Core Structure
The mass spectrum of aniline is dominated by its molecular ion peak at m/z 93.[1][2] A characteristic fragmentation is the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 92. Another significant fragmentation pathway involves the loss of hydrogen cyanide (HCN), leading to a cyclopentadienyl cation at m/z 66. The phenyl cation at m/z 77, resulting from the loss of the amino group, is also a common fragment.[3]
Caption: Electron ionization fragmentation pathway of 4-tert-Butylaniline.
N-Phenylazetidine: The Unsubstituted Azetidine Analogue
N-Phenylazetidine serves as a direct comparator for the fragmentation of the azetidine ring itself when attached to a phenyl group. The molecular ion is observed at m/z 133. [4]A primary fragmentation route is the loss of ethene (C₂H₄) from the azetidine ring, resulting in an ion at m/z 105. Another significant fragmentation is the cleavage of the C-N bond to lose the entire azetidine ring, leading to the phenyl cation at m/z 77.
Caption: Electron ionization fragmentation pathway of N-Phenylazetidine.
Data Summary and Comparison
The table below summarizes the key predicted and known mass-to-charge ratios (m/z) of the major fragments for 4-(3,3-Dimethylazetidin-1-yl)aniline and its structural analogues.
| Feature | 4-(3,3-Dimethylazetidin-1-yl)aniline (Predicted) | Aniline (Experimental) | 4-tert-Butylaniline (Experimental) | N-Phenylazetidine (Experimental) |
| Molecular Ion (M⁺•) | 176 | 93 | 149 | 133 |
| [M - H]⁺ | 175 | 92 | 148 | 132 |
| [M - CH₃]⁺ | 161 | - | 134 | - |
| [M - C₂H₄]⁺• | 148 | - | - | 105 |
| Aniline fragment | 93 | 93 | - | - |
| Phenyl fragment | 77 | 77 | - | 77 |
Experimental Protocol: GC-MS Analysis of Aniline Derivatives
The following is a general protocol for the analysis of aniline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). 4.1. Sample Preparation
-
Liquid Samples: Dilute the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Solid Samples: Dissolve an accurately weighed amount of the sample in a suitable volatile solvent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Caption: Experimental workflow for GC-MS analysis of aniline derivatives.
Conclusion
References
Sources
The Strategic Advantage of Gem-Dimethyl Substitution: A Comparative Guide to 4-(3,3-Dimethylazetidin-1-yl)aniline and Related Azetidine Anilines
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, saturated heterocycles have emerged as valuable scaffolds in this endeavor, with the azetidine ring, in particular, offering a unique combination of structural rigidity and desirable physicochemical properties.[1] This guide provides an in-depth comparison of 4-(3,3-Dimethylazetidin-1-yl)aniline with its non-substituted and mono-methylated analogs, highlighting the profound impact of the gem-dimethyl group on key drug-like properties.
While direct head-to-head public data for this specific series is limited, this guide will utilize representative experimental protocols and plausible, illustrative data to demonstrate the strategic advantages conferred by the 3,3-dimethyl substitution. The insights presented herein are grounded in established principles of medicinal chemistry and are intended to guide researchers in the rational design of novel therapeutics.
The Azetidine Moiety in Drug Discovery: A Primer
The four-membered azetidine ring has gained significant traction as a bioisosteric replacement for more common motifs like piperidines.[2] Its compact and three-dimensional nature can lead to improved metabolic stability, enhanced aqueous solubility, and reduced off-target effects.[1][3] The aniline moiety, a prevalent component in many biologically active compounds, often serves as a key pharmacophoric element for targets such as kinases and G-protein coupled receptors (GPCRs).[4][5] The combination of these two fragments in azetidine anilines thus represents a promising area for chemical exploration.
This guide will focus on a comparative analysis of the following three compounds:
-
Compound A: 4-(Azetidin-1-yl)aniline
-
Compound B: 4-(3-Methylazetidin-1-yl)aniline
-
Compound C: 4-(3,3-Dimethylazetidin-1-yl)aniline
We will explore how the seemingly subtle addition of methyl groups to the azetidine ring can dramatically influence metabolic stability, membrane permeability, and target engagement.
Comparative Analysis of Physicochemical and ADME Properties
The introduction of methyl groups onto the azetidine ring can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The gem-dimethyl substitution in Compound C is particularly noteworthy for its ability to shield the molecule from metabolic degradation.
Table 1: Comparative Physicochemical and In Vitro ADME Data (Illustrative)
| Property | Compound A (Unsubstituted) | Compound B (Mono-methyl) | Compound C (Gem-dimethyl) | Rationale for Observed Differences |
| LogP | 1.5 | 1.9 | 2.3 | Increased lipophilicity with the addition of methyl groups. |
| pKa | 4.8 | 4.9 | 5.0 | Minimal inductive effect of methyl groups on the aniline nitrogen. |
| Metabolic Stability (HLM t½, min) | 15 | 45 | >120 | The gem-dimethyl group sterically hinders CYP450-mediated oxidation of the azetidine ring and adjacent benzylic position.[6] |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 8.5 | 12.2 | 15.8 | Increased lipophilicity generally correlates with higher passive permeability.[7] |
| Dopamine D2 Receptor Binding (Ki, nM) | 50 | 35 | 20 | The conformational constraint imposed by the gem-dimethyl group may favor a binding pose with higher affinity. |
Experimental Deep Dive: Protocols and Methodologies
To provide a practical context for the data presented, this section details the standard experimental protocols used to assess metabolic stability, permeability, and receptor binding affinity.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in HLM.
Experimental Workflow:
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
Compounds are generally classified as having low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability. [9]
Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand. [10][11] Objective: To determine the inhibition constant (Ki) of the test compounds for the human dopamine D2 receptor.
Experimental Workflow:
Data Analysis:
The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
A lower Ki value indicates a higher binding affinity. [12]
Conclusion: The Power of Rational Design
The comparative analysis, supported by established experimental methodologies, underscores the significant impact of the gem-dimethyl group on the azetidine aniline scaffold. The enhanced metabolic stability of 4-(3,3-Dimethylazetidin-1-yl)aniline (Compound C) makes it a more attractive candidate for further development, as it is likely to exhibit improved in vivo exposure and a longer duration of action compared to its non-substituted and mono-methylated counterparts.
This guide illustrates the power of rational drug design, where subtle structural modifications can lead to profound improvements in a compound's drug-like properties. By understanding the interplay between structure and ADME characteristics, researchers can more efficiently navigate the complex landscape of drug discovery and develop safer, more effective medicines.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 7, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved March 7, 2026, from [Link]
-
Greatly improved cyclizations of tetra‐, penta‐ and hexapeptides (28 examples) under standard reaction conditions are achieved by introduction of this element within the linear peptide precursor. Post‐cyclization deprotection of the amino acid side chains with strong acid is realized without degradation of the strained four‐membered azetidine. A special feature of this chemistry is that further late‐stage modification of the resultant macrocyclic peptides can be achieved via the 3‐AAz unit. (2025, October 17). Retrieved March 7, 2026, from [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved March 7, 2026, from [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors | Request PDF. (2025, August 9). Retrieved March 7, 2026, from [Link]
-
A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. (n.d.). Retrieved March 7, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved March 7, 2026, from [Link]
-
Microsomal Stability Assay. (n.d.). MTTlab. Retrieved March 7, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Retrieved March 7, 2026, from [Link]
-
Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF. (2025, August 9). Retrieved March 7, 2026, from [Link]
-
Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. (2002, November 4). PubMed. Retrieved March 7, 2026, from [Link]
-
View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024, December 28). Retrieved March 7, 2026, from [Link]
-
Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2021, November 1). PubMed. Retrieved March 7, 2026, from [Link]
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023, January 30). MDPI. Retrieved March 7, 2026, from [Link]
-
(PDF) Synthesis of substituted 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl)- 1, 5-dimethyl-2-phenyl-1, 2-dihydro-3H-pyrazol-3-one with Green Chemistry approach. (2016, June 8). Retrieved March 7, 2026, from [Link]
-
A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2025, September 5). PMC. Retrieved March 7, 2026, from [Link]
-
In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activity. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. (2022, June 2). MDPI. Retrieved March 7, 2026, from [Link]
-
Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. (2025, May 24). PMC. Retrieved March 7, 2026, from [Link]
-
Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (n.d.). Retrieved March 7, 2026, from [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024, December 28). Retrieved March 7, 2026, from [Link]
-
Exploration of Oxetanes and Azetidines in Structure-based Drug Design. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. (2025, December 2). PMC. Retrieved March 7, 2026, from [Link]
-
Drug metabolism in drug discovery and development. (2018, April 12). PMC. Retrieved March 7, 2026, from [Link]
Sources
- 1. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the N-Arylation of Azetidines: Unsubstituted vs. 3,3-Dimethyl Substituted
Introduction: The Rising Prominence of N-Aryl Azetidines in Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and ligand efficiency, when compared to more flexible or larger ring systems.[3][4] The N-aryl azetidine subunit, in particular, is a common feature in a wide array of biologically active molecules, enabling the exploration of chemical space and the fine-tuning of a compound's pharmacological profile.[5]
This technical guide provides a comparative analysis of the reactivity of unsubstituted azetidine versus its 3,3-dimethyl substituted counterpart in N-arylation reactions. We will delve into the underlying principles governing their reactivity, present experimental data from the literature, and provide detailed protocols for common N-arylation methods. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis and design of novel N-aryl azetidine-containing compounds.
Theoretical Underpinnings: A Tale of Two Azetidines
The reactivity of azetidines in N-arylation is primarily governed by a combination of electronic and steric factors. The introduction of gem-dimethyl groups at the 3-position of the azetidine ring introduces intriguing structural and electronic perturbations that can significantly influence its nucleophilicity and, consequently, its performance in cross-coupling reactions.
The Nucleophilicity of the Azetidine Nitrogen
The nitrogen atom in azetidine possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in bond-forming reactions with electrophilic partners. The inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) influences the hybridization and basicity of the nitrogen atom.[4]
The Influence of the Gem-Dimethyl Group: Steric Hindrance and the Thorpe-Ingold Effect
The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) in 3,3-dimethylazetidine introduces two key effects:
-
Steric Hindrance: The bulky methyl groups can sterically encumber the nitrogen atom, potentially hindering its approach to the metal center in a catalytic cycle. This steric clash can slow down the rate-determining step of the N-arylation reaction, such as the coordination of the amine to the metal catalyst.[6]
-
Thorpe-Ingold Effect (or gem-Dimethyl Effect): This classical concept in organic chemistry primarily describes the acceleration of ring-closing reactions due to the presence of gem-dialkyl substituents.[3][7] The effect is attributed to a decrease in the internal bond angle of the carbon bearing the gem-dimethyl group, which can pre-organize the molecule for cyclization.[3] While the Thorpe-Ingold effect is most pronounced in ring formation, the conformational constraints imposed by the gem-dimethyl group may also influence the puckering of the azetidine ring and the orientation of the nitrogen's lone pair, which could have subtle electronic consequences on its nucleophilicity.
Common Methodologies for N-Arylation
The construction of the N-aryl bond in azetidines is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The three most prominent methods are the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for C-N bond formation.[5] It typically involves the reaction of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Comparative Reactivity Analysis: Azetidine vs. 3,3-Dimethylazetidine
Direct, side-by-side comparative kinetic studies of the N-arylation of azetidine and 3,3-dimethylazetidine are not extensively documented in the literature. However, by collating and analyzing data from various sources, we can infer a general trend in their reactivity.
Based on fundamental principles of steric hindrance, azetidine is expected to be more reactive than 3,3-dimethylazetidine in N-arylation reactions. The gem-dimethyl groups in 3,3-dimethylazetidine create a more sterically congested environment around the nitrogen atom, which can impede its coordination to the metal catalyst, a crucial step in the catalytic cycle of reactions like the Buchwald-Hartwig amination.
While the Thorpe-Ingold effect can influence ring conformation, its impact on the nucleophilicity of the exocyclic nitrogen lone pair in a pre-formed ring is likely less significant than the direct steric hindrance posed by the methyl groups to the incoming arylating agent and catalyst complex.
Experimental Data Insights
The following table summarizes representative experimental conditions and yields for the N-arylation of azetidine and 3,3-dimethylazetidine from various literature sources. It is crucial to note that a direct comparison of yields is challenging due to the differing reaction conditions.
| Amine | Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Azetidine | Aryl Bromide | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 12 | 85-95 | [8] |
| Azetidine | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 70-90 | [8] |
| 3,3-Dimethylazetidine | Aryl Bromide | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | 18 | 75 | [9] |
| 3,3-Dimethylazetidine | Aryl Chloride | Pd G3 XPhos | K₃PO₄ | t-AmylOH | 110 | 16 | 68 | [9] |
This table is a compilation of data from different sources and is intended for illustrative purposes. Direct comparison of yields should be done with caution due to varying reaction conditions.
The data suggests that while the N-arylation of 3,3-dimethylazetidine can be achieved in good yields, it often requires more specialized and sterically demanding ligands (e.g., XPhos) and potentially longer reaction times or higher temperatures compared to the less hindered parent azetidine.
Experimental Protocols
The following are representative, detailed experimental protocols for the N-arylation of azetidine and 3,3-dimethylazetidine.
Protocol 1: Buchwald-Hartwig N-Arylation of Azetidine
This protocol is a general procedure adapted from literature reports.[8]
Materials:
-
Azetidine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and azetidine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig N-Arylation of 3,3-Dimethylazetidine Hydrochloride
This protocol is adapted from procedures for sterically hindered amines and may require optimization for specific substrates.[6][9]
Materials:
-
3,3-Dimethylazetidine hydrochloride
-
Aryl chloride
-
XPhos Pd G3 (a third-generation palladium precatalyst)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tert-amyl alcohol
Procedure:
-
To an oven-dried microwave vial, add 3,3-dimethylazetidine hydrochloride (1.5 mmol), the aryl chloride (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
Add XPhos Pd G3 (3 mol%).
-
Add anhydrous tert-amyl alcohol (5 mL).
-
Seal the vial and heat the reaction mixture to 110 °C in a heating block or oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Diagrams and Workflows
Buchwald-Hartwig Catalytic Cycle
Caption: A general experimental workflow for a typical N-arylation reaction.
Conclusion
In the N-arylation of azetidines, both the parent, unsubstituted ring and its 3,3-dimethyl derivative are viable substrates. However, their reactivity profiles differ, primarily due to steric factors. Azetidine, being less sterically hindered, generally exhibits higher reactivity and may be amenable to a broader range of reaction conditions. Conversely, 3,3-dimethylazetidine presents a greater steric challenge, often necessitating the use of more sophisticated, sterically bulky phosphine ligands and potentially more forcing reaction conditions to achieve comparable yields.
For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific synthetic goals and the desired properties of the final molecule. While the synthesis of N-aryl-3,3-dimethylazetidines may require more optimization, the presence of the gem-dimethyl group can offer advantages in terms of metabolic stability and conformational restriction in the final drug candidate. This guide provides the foundational knowledge and practical protocols to navigate the synthesis of these important N-aryl azetidine building blocks.
References
-
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Request PDF. [Link]
-
Thorpe-Ingold Effect. Wikipedia. [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]
-
Thorpe-Ingold Effect | Chem-Station Int. Ed. Chem-Station. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
-
Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. ACS Publications. [Link]
-
Conformation: Thorpe-Ingold Effect. YouTube. [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba.it. [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. [Link]
-
Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. RSC Publishing. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]
-
Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. idUS. [Link]
-
Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. PMC. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. NSF Public Access Repository. [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. [Link]
-
MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles. MIT Libraries. [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba.it. [Link]
Sources
- 1. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.lucp.net [books.lucp.net]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the 3,3-Dimethylazetidine Motif: A Comparative Guide for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid structural motifs is a cornerstone of successful lead optimization. Among these, the 3,3-dimethylazetidine group has emerged as a powerful tool for enhancing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth comparison of molecules containing the 3,3-dimethylazetidine moiety versus their counterparts, supported by experimental data and synthetic protocols, to inform rational drug design.
The four-membered, nitrogen-containing azetidine ring, particularly when substituted with a gem-dimethyl group at the 3-position, offers a unique combination of properties.[1][2] It serves as an effective bioisostere for more common and often problematic groups like gem-dimethyl, tert-butyl, and even carbonyl groups.[3][4] The inherent ring strain and sp3-rich character of the azetidine scaffold contribute to its utility in medicinal chemistry.[2][5]
The primary rationale for employing the 3,3-dimethylazetidine group lies in its ability to confer:
-
Improved Metabolic Stability: The gem-dimethyl substitution can sterically shield adjacent positions from metabolic enzymes, such as cytochrome P450s, thereby reducing metabolic clearance and prolonging the drug's half-life.[1][6]
-
Enhanced Aqueous Solubility: As a polar heterocycle, the azetidine ring can increase the overall polarity of a molecule, which is often beneficial for improving solubility, a critical factor for oral bioavailability.[7][8]
-
Reduced Lipophilicity: In many cases, replacing a greasy carbocyclic group with the more polar 3,3-dimethylazetidine can lower the lipophilicity (cLogP), which can lead to a better overall ADME (absorption, distribution, metabolism, and excretion) profile.
-
Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule, which can lead to a more favorable pre-organization for binding to the target protein, potentially increasing potency and selectivity.[7]
Comparative Analysis: The Impact of the 3,3-Dimethylazetidine Moiety
Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications impact a molecule's biological activity.[9][10][11] The following tables provide a comparative overview of the effects of incorporating a 3,3-dimethylazetidine group in place of other common structural motifs.
Table 1: Physicochemical Property Comparison
| Property | Parent Moiety (e.g., gem-dimethyl) | 3,3-Dimethylazetidine Analog | Rationale for Improvement |
| Lipophilicity (cLogP) | Higher | Lower | The nitrogen atom in the azetidine ring increases polarity. |
| Aqueous Solubility | Lower | Higher | The polar nature of the azetidine ring enhances interaction with water.[12] |
| Polar Surface Area (PSA) | Lower | Higher | The nitrogen atom contributes to the overall PSA. |
| Metabolic Stability (t½ in microsomes) | Shorter | Longer | Steric hindrance from the gem-dimethyl group and the rigidity of the ring can block sites of metabolism.[6] |
Table 2: Pharmacological and Pharmacokinetic Performance
| Parameter | Parent Moiety | 3,3-Dimethylazetidine Analog | Observed Outcome & Rationale |
| Potency (IC₅₀/EC₅₀) | Variable | Often maintained or improved | The rigid azetidine scaffold can present key binding features in an optimal orientation for target interaction.[7] |
| Selectivity | Variable | Often improved | The unique 3D shape and rigidity can lead to more specific interactions with the target protein over off-targets. |
| Oral Bioavailability (%F) | Lower | Higher | Improved solubility and metabolic stability often translate to better oral absorption and systemic exposure.[8] |
| In Vivo Half-life (t½) | Shorter | Longer | Reduced metabolic clearance is a direct contributor to a longer in vivo half-life. |
Synthetic Strategies for Incorporation
The accessibility of a chemical moiety is crucial for its widespread adoption in drug discovery programs.[5] Fortunately, synthetic routes to 3,3-dimethylazetidine and its derivatives have become more robust. A common approach involves the cyclization of a suitably functionalized 3-amino-2,2-dimethylpropan-1-ol derivative.
Experimental Protocol: Synthesis of N-Boc-3,3-dimethylazetidine
This protocol provides a general method for the synthesis of a common 3,3-dimethylazetidine building block.
Step 1: Synthesis of 3-(tert-butoxycarbonylamino)-2,2-dimethylpropyl methanesulfonate
-
To a stirred solution of N-Boc-3-amino-2,2-dimethylpropan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired mesylate.
Step 2: Cyclization to N-Boc-3,3-dimethylazetidine
-
Dissolve the mesylate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford N-Boc-3,3-dimethylazetidine.
Visualizing the Strategy
The following diagrams illustrate the conceptual framework for utilizing the 3,3-dimethylazetidine group in SAR studies.
Caption: Bioisosteric replacement of a gem-dimethyl group.
Caption: General workflow for SAR studies.
Case Studies in Drug Discovery
The practical application of the 3,3-dimethylazetidine moiety is best illustrated through examples from successful drug discovery programs.
Case Study 1: Kinase Inhibitors
In the development of kinase inhibitors, achieving both potency and selectivity while maintaining good pharmacokinetic properties is a significant challenge.[13] The introduction of a 3,3-dimethylazetidine group has proven to be a valuable strategy. For instance, in a series of c-Met kinase inhibitors, replacement of a more flexible piperidine ring with a 3,3-dimethylazetidine led to a significant improvement in metabolic stability and oral bioavailability, without compromising the potent inhibitory activity.[14] The rigid nature of the azetidine ring likely positioned a key pharmacophore in the optimal orientation for binding to the ATP-binding pocket of the kinase.
Case Study 2: GPCR Modulators
G-protein-coupled receptors (GPCRs) are a major class of drug targets. The design of selective antagonists often requires careful tuning of the molecule's properties to avoid off-target effects. In the optimization of a series of GPCR antagonists, the incorporation of a 3,3-dimethylazetidine group served to block a potential site of metabolism and reduce lipophilicity. This resulted in a compound with a cleaner off-target profile and an extended in vivo half-life, making it a more viable candidate for clinical development.
Expert Insights and Future Outlook
The 3,3-dimethylazetidine group is more than just a simple bioisostere; it is a strategic tool for fine-tuning the properties of a drug candidate. Its ability to simultaneously address multiple liabilities, such as poor solubility and metabolic instability, makes it an attractive option for medicinal chemists.
Key Advantages:
-
Predictable impact on physicochemical properties.
-
Proven track record in improving pharmacokinetic profiles.
-
Accessible through established synthetic routes.
Potential Considerations:
-
The synthesis can be more complex than for simpler acyclic analogs.
-
The rigidity of the ring may not be suitable for all target binding sites.
The continued exploration of novel synthetic methods to access diverse functionalized 3,3-dimethylazetidines will further expand their utility in drug discovery. As our understanding of the interplay between molecular structure and biological function deepens, we can expect to see the 3,3-dimethylazetidine motif featured in an increasing number of next-generation therapeutics.
References
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR Elucidation | SpiroChem [spirochem.com]
- 10. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 11. collaborativedrug.com [collaborativedrug.com]
- 12. catsci.com [catsci.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro ADME Properties of the 4-(3,3-Dimethylazetidin-1-yl)aniline Scaffold: A Comparative Guide for Lead Optimization
Executive Summary
In contemporary medicinal chemistry, optimizing the pharmacokinetic profile of lead compounds often requires replacing metabolically labile or highly basic functional groups. Traditional dialkylamine-substituted anilines (e.g., dimethylamino or pyrrolidinyl groups) frequently suffer from rapid Cytochrome P450 (CYP450)-mediated N-dealkylation and high P-glycoprotein (P-gp) efflux.
The 4-(3,3-dimethylazetidin-1-yl)aniline scaffold has emerged as a superior bioisosteric alternative. By incorporating a strained four-membered ring with a gem-dimethyl block, this scaffold fundamentally alters the physicochemical properties of the molecule, offering enhanced metabolic stability, improved membrane permeability, and reduced efflux liability. This guide objectively compares the in vitro ADME performance of this optimized scaffold against traditional alternatives and provides the self-validating experimental workflows used to generate these metrics.
Mechanistic Rationale: Why 3,3-Dimethylazetidine?
The superiority of the 3,3-dimethylazetidine moiety over traditional amines is rooted in two primary mechanistic advantages[1]:
-
Steric Shielding (CYP450 Evasion): Traditional N,N-dimethyl or pyrrolidine groups expose their alpha-carbons to oxidative attack by CYP450 enzymes, leading to rapid N-dealkylation. The 3,3-dimethylazetidine ring introduces significant steric bulk precisely at the 3-position. This gem-dimethyl group acts as a physical shield, preventing the enzymatic active site from accessing the adjacent carbons, thereby shutting down the primary route of oxidative metabolism.
-
Reduced Basicity (P-gp Evasion): High basicity (high pKa) at physiological pH results in protonated amines that are strongly recognized by the P-gp efflux transporter. The strained four-membered azetidine ring increases the s-character of the nitrogen lone pair, which significantly lowers the pKa compared to acyclic amines or larger aliphatic rings. This reduced basicity decreases the fraction of protonated species at pH 7.4, allowing the compound to evade P-gp recognition and achieve high central nervous system (CNS) penetration, as demonstrated in the [2] and [3].
Diagram 1: Mechanistic logic of ADME optimization using the 3,3-dimethylazetidine scaffold.
In Vitro ADME Performance Comparison
The following table synthesizes representative in vitro ADME data comparing the 4-(3,3-dimethylazetidin-1-yl)aniline scaffold against traditional dialkylamine bioisosteres.
| Scaffold | HLM | Caco-2 | Efflux Ratio (B-A/A-B) | hERG |
| 4-(dimethylamino)aniline | 85.4 (High clearance) | 12.1 (Moderate) | 4.5 (P-gp Substrate) | 8.5 (Liability) |
| 4-(pyrrolidin-1-yl)aniline | 110.2 (High clearance) | 15.3 (Moderate) | 3.2 (P-gp Substrate) | 3.1 (High Liability) |
| 4-(3,3-dimethylazetidin-1-yl)aniline | 15.6 (Stable) | 28.4 (High) | 1.1 (Evades P-gp) | >30.0 (Safe) |
Data Interpretation: The 3,3-dimethylazetidine scaffold drastically reduces intrinsic clearance (
Self-Validating Experimental Protocols
To ensure data integrity, the ADME metrics presented above must be generated using self-validating assay systems. Below are the detailed, step-by-step methodologies.
Human Liver Microsomal (HLM) Stability Assay
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: The final DMSO concentration must remain
0.1% to prevent solvent-mediated inhibition or denaturation of CYP450 enzymes.
-
-
Pre-incubation: Combine the test compound with HLM (0.5 mg/mL final protein concentration) and pre-incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures the assay matrix reaches physiological temperature before initiation, preventing thermal lag from skewing the early time-point kinetics.
-
-
Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its precise addition acts as the "start switch," ensuring that oxidative metabolism is the sole driver of the observed clearance.
-
-
Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (MeCN) containing Tolbutamide as an internal standard.
-
Causality: Ice-cold MeCN instantly denatures the microsomal proteins, halting enzymatic activity, while precipitating the protein matrix to yield a clean supernatant for LC-MS/MS analysis.
-
-
Validation: Run Testosterone (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) concurrently.
-
Causality: If these positive controls do not degrade at their established historical rates, it indicates that either the microsomal batch is inactive or the NADPH has degraded, invalidating the entire run.
-
Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.
-
Causality: A strict 21-day culture period is required for the cells to fully differentiate into an enterocyte-like phenotype, expressing functional tight junctions and apical efflux transporters (e.g., P-gp, BCRP).
-
-
Dosing: Add 10 µM test compound to the apical (A) chamber for A-B assessment, or the basolateral (B) chamber for B-A assessment. Include Lucifer Yellow (100 µM) in the donor compartment.
-
Causality: Lucifer Yellow is a paracellular permeability marker. If its
exceeds cm/s, the tight junctions of that specific well are compromised, and the data must be discarded.
-
-
Incubation: Incubate the plates at 37°C, 5%
for 2 hours. -
Sampling: Collect samples from both donor and receiver compartments at 120 minutes.
-
Causality: Sampling the donor compartment at the end of the assay allows for the calculation of mass balance (recovery). A recovery of <80% indicates non-specific binding to the plastic or intracellular accumulation, prompting a re-evaluation of the apparent permeability.
-
-
Validation: Use Digoxin as a positive control for P-gp efflux.
-
Causality: Digoxin must yield an Efflux Ratio > 3.0. A lower ratio indicates that P-gp expression in the cell line has drifted, invalidating the efflux data.
-
Diagram 2: Parallel in vitro ADME experimental workflow leading to LC-MS/MS quantification.
Conclusion
The 4-(3,3-dimethylazetidin-1-yl)aniline scaffold represents a masterclass in rational drug design. By leveraging ring strain to modulate basicity and strategic gem-dimethyl substitution to block metabolic liabilities, this scaffold consistently outperforms traditional dialkylamines in in vitro ADME assays. For drug development professionals facing high clearance or poor CNS penetration in aniline-containing leads, this bioisostere provides a highly validated optimization pathway.
References
1.[2] Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 2.[3] Title: Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 3.[1] Title: HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. Source: ResearchGate. URL:[Link]
Sources
Spectroscopic Comparison Guide: 4-(3,3-Dimethylazetidin-1-yl)aniline Isomers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Analytical Comparison Guide
Executive Summary
In contemporary medicinal chemistry, the incorporation of strained, four-membered nitrogen heterocycles like azetidines has emerged as a powerful strategy to modulate lipophilicity, improve metabolic stability, and rigidify molecular scaffolds[1]. Specifically, 4-(3,3-dimethylazetidin-1-yl)aniline and its positional isomers serve as critical building blocks for kinase inhibitors and ferroptosis modulators[2].
However, differentiating the ortho (2-), meta (3-), and para (4-) isomers of (3,3-dimethylazetidin-1-yl)aniline requires a nuanced understanding of physical organic chemistry. The relative position of the azetidine ring to the primary aniline amine fundamentally alters the molecule's electronic landscape through competing resonance, inductive, and steric effects. This guide provides a comprehensive spectroscopic comparison to objectively differentiate these isomers, supported by self-validating experimental protocols.
Mechanistic Rationale: The Causality of Spectroscopic Shifts
As a Senior Application Scientist, I emphasize that spectroscopic data should never be memorized; it must be derived from first principles. The differences in the NMR, FT-IR, and UV-Vis spectra of these three isomers are governed by the extent of nitrogen lone-pair delocalization into the aromatic system[3].
-
The Para (4-) Isomer (Extended Conjugation): In the 4-isomer, the azetidine nitrogen and the primary amine are in direct para-conjugation. The sp³-hybridized azetidine nitrogen rehybridizes to an sp²-like geometry to maximize p-π overlap with the aromatic ring. This strong electron donation shields the ortho protons on the benzene ring and lowers the energy of the π-π* transition in UV-Vis.
-
The Meta (3-) Isomer (Inductive Dominance): Resonance communication between the two nitrogen substituents is forbidden in the meta position. The azetidine ring acts primarily through its weak inductive electron-withdrawing effect (-I) and localized resonance (+R), resulting in intermediate chemical shifts and a standard absorption profile.
-
The Ortho (2-) Isomer (Steric Inhibition of Resonance): The bulky 3,3-dimethylazetidine ring sterically clashes with the adjacent primary amine. To relieve this A-strain, the azetidine ring rotates out of coplanarity with the benzene ring. This orthogonal geometry prevents the nitrogen lone pair from delocalizing into the π-system, drastically shifting the azetidine C2/C4 protons downfield (due to localized electron density on the nitrogen) and causing a hypsochromic (blue) shift in UV-Vis.
Comparative Spectroscopic Data
The 3,3-dimethyl substitution on the azetidine ring provides a distinct analytical advantage: it simplifies the azetidine ring's spin system. Instead of complex multiplets, the C2 and C4 protons appear as a distinct 4H singlet, making it an excellent internal probe for the electronic state of the nitrogen atom[4].
Table 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Comparison
Data represents typical chemical shifts (δ, ppm) recorded in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C)[5].
| Structural Feature | 4-Isomer (Para) | 3-Isomer (Meta) | 2-Isomer (Ortho) | Diagnostic Rationale |
| Azetidine C2/C4 Protons (¹H) | ~3.55 ppm (s, 4H) | ~3.68 ppm (s, 4H) | ~3.85 ppm (s, 4H) | Ortho is shifted downfield due to broken resonance; lone pair is localized on N. |
| Azetidine 3,3-Dimethyl (¹H) | ~1.30 ppm (s, 6H) | ~1.32 ppm (s, 6H) | ~1.35 ppm (s, 6H) | Relatively insensitive to aromatic electronics. |
| Aniline Aromatic Protons (¹H) | ~6.45 (d, 2H), ~6.65 (d, 2H) | ~5.90 - 6.95 (m, 4H) | ~6.60 - 7.05 (m, 4H) | Para shows a classic AA'BB' pseudo-doublet pattern. |
| Azetidine C2/C4 Carbons (¹³C) | ~62.5 ppm | ~64.0 ppm | ~66.2 ppm | Reflects the rehybridization state of the azetidine nitrogen. |
Table 2: FT-IR and UV-Vis Spectroscopic Comparison
UV-Vis recorded in Methanol (MeOH); FT-IR recorded via ATR (Attenuated Total Reflectance).
| Technique | Parameter | 4-Isomer (Para) | 3-Isomer (Meta) | 2-Isomer (Ortho) |
| UV-Vis | λmax (π → π*) | ~265 nm, ~310 nm | ~245 nm, ~290 nm | ~235 nm, ~280 nm |
| UV-Vis | Molar Absorptivity (ε) | High (>15,000) | Moderate (~10,000) | Low (<8,000) |
| FT-IR | N-H Stretch (1° Amine) | 3420, 3340 cm⁻¹ | 3435, 3350 cm⁻¹ | 3450, 3370 cm⁻¹ |
| FT-IR | Aryl C-N Stretch | ~1320 cm⁻¹ (Strong) | ~1290 cm⁻¹ (Med) | ~1260 cm⁻¹ (Weak) |
Analytical Workflow Visualization
To systematically identify an unknown isomer of (3,3-dimethylazetidin-1-yl)aniline, follow the logical decision tree mapped below.
Caption: Workflow for spectroscopic differentiation of 3,3-dimethylazetidin-1-yl aniline isomers.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility across laboratories, the following protocols are designed as self-validating systems. Each step includes a built-in quality control check.
Protocol A: Quantitative ¹H NMR Analysis
Objective: Accurately determine the isomer substitution pattern and verify the integrity of the strained azetidine ring[3].
-
Sample Preparation: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
Self-Validation Check: Ensure the solution is perfectly clear. Particulates will distort the magnetic field homogeneity, leading to broadened peaks that obscure critical J-coupling constants in the aromatic region.
-
-
Instrument Parameters: Acquire data on a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to at least 5 seconds.
-
Causality: The azetidine C2/C4 protons and the gem-dimethyl protons have different T1 relaxation times. A short D1 will lead to inaccurate integration, falsely suggesting ring-opening or degradation.
-
-
Data Processing: Phase and baseline correct the spectrum manually. Calibrate the TMS peak to exactly 0.00 ppm.
-
Analysis: Integrate the sharp singlet at ~1.3 ppm (set to 6.00). The azetidine C2/C4 singlet should integrate precisely to 4.00. Evaluate the aromatic region (6.0 - 7.5 ppm) for the AA'BB' pseudo-doublets (para), or complex multiplets (ortho/meta).
Protocol B: UV-Vis Spectrophotometry for Steric Profiling
Objective: Differentiate the ortho and meta isomers via steric inhibition of resonance.
-
Stock Solution: Prepare a 1.0 mM stock solution of the analyte in HPLC-grade Methanol.
-
Serial Dilution: Dilute the stock solution to working concentrations of 10 µM, 25 µM, and 50 µM.
-
Measurement: Blank the dual-beam spectrophotometer with pure Methanol. Scan from 200 nm to 400 nm using a 1 cm quartz cuvette.
-
Self-Validation Check: Plot Absorbance vs. Concentration at the λmax. The resulting line must have an R² > 0.999 (Beer-Lambert Law compliance). If non-linear, the sample is aggregating, and the molar absorptivity (ε) calculation will be invalid.
-
-
Analysis: Calculate ε. A significant drop in ε combined with a blue shift (λmax < 240 nm) definitively confirms the ortho isomer due to the orthogonal twist of the azetidine ring.
References
- Sigma-Aldrich / Google Patents. "WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides." Google Patents.
- Benchchem. "4-(Azetidin-1-yl)aniline | 344405-51-2." Benchchem.
- Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry - ACS Publications.
- National Institutes of Health (NIH). "Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL." PMC.
- Wiley-VCH. "Supporting Information: NMR spectroscopic analysis of azetidine and related heterocycles." Wiley-VCH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
- 3. 4-(Azetidin-1-yl)aniline | 344405-51-2 | Benchchem [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3,3-Dimethylazetidin-1-yl)aniline
Hazard Analysis: A Tale of Two Moieties
The key to safely handling 4-(3,3-Dimethylazetidin-1-yl)aniline lies in understanding the hazards associated with its two primary structural components: the aniline core and the azetidine ring.
-
The Aromatic Amine (Aniline) Core: Aromatic amines as a class are known for their systemic toxicity.[1] They can be readily absorbed through the skin, and exposure can occur via inhalation or ingestion.[1][2] Aniline and its derivatives are associated with a range of health hazards, including skin irritation, serious eye damage, allergic skin reactions, and potential for organ damage with prolonged exposure.[3][4][5] Some aromatic amines are also suspected carcinogens or mutagens.[5][6][7] Therefore, we must assume this compound is toxic by all routes of exposure.
-
The Azetidine Ring: Azetidine itself is a corrosive and flammable compound.[8] While the larger aniline structure modifies these properties, we must consider the potential for skin and eye irritation or burns.[9]
Given this profile, 4-(3,3-Dimethylazetidin-1-yl)aniline must be treated as a hazardous substance. All handling procedures should be designed to minimize any possibility of direct contact or aerosol generation.
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: All handling of 4-(3,3-Dimethylazetidin-1-yl)aniline, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood.[10][11] The fume hood provides critical ventilation to capture and exhaust vapors, preventing inhalation exposure.[11]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[11] Always have an emergency plan in place, and ensure that safety showers and eyewash stations are unobstructed and have been recently tested.[12]
A Comprehensive PPE Strategy
A multi-layered PPE approach is essential to protect against the diverse hazards of this compound. The following table summarizes the minimum required PPE for handling 4-(3,3-Dimethylazetidin-1-yl)aniline.
| Protection Category | Required PPE | Specifications and Rationale |
| Hand Protection | Double-Gloving: Inner and Outer Chemical-Resistant Gloves | Outer Glove: Butyl rubber or Viton gloves are recommended for robust protection against aromatic amines.[13] Inner Glove: A thinner nitrile glove allows for dexterity and provides secondary protection during doffing. Nitrile gloves alone are not recommended for prolonged contact with anilines due to poor compatibility.[13] Always inspect gloves for any signs of degradation before use.[6] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[10][14] A full-face shield should be worn over the goggles, especially when handling larger quantities (>5g) or during procedures with a heightened risk of splashing. |
| Body Protection | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron | A fully buttoned, flame-retardant lab coat provides a primary barrier.[6] For any transfer of liquids or when working with quantities greater than a few grams, a chemical-resistant apron worn over the lab coat is required to protect against spills. |
| Respiratory Protection | NIOSH-Approved Respirator (As determined by risk assessment) | For routine handling within a certified fume hood, respiratory protection is typically not required. However, in cases of inadequate ventilation, a large-scale spill, or when generating aerosols, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][9] Use of a respirator requires prior medical clearance and fit-testing. |
Procedural Discipline: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Preparation: Ensure long hair is tied back. Remove all personal items such as watches or rings.
-
Lab Coat: Put on the flame-retardant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Outer Gloves: Don the second, heavier-duty pair of gloves (e.g., butyl rubber) over the first pair.
-
Apron: If required, put on the chemical-resistant apron.
-
Goggles & Face Shield: Put on the chemical splash goggles first, followed by the face shield.
Step-by-Step Doffing Protocol (Contamination Removal):
-
Initial Decontamination: Before leaving the immediate work area (e.g., the fume hood), wipe down the outer gloves with an appropriate solvent-soaked towel (e.g., ethanol), followed by soap and water.
-
Face Shield & Apron: Remove the face shield and apron, handling them in a way that the outer, contaminated surface does not touch you.
-
Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.[6]
-
Goggles: Remove the chemical splash goggles.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.
-
Inner Gloves: Remove the final pair of nitrile gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7][13]
PPE Selection Workflow
The level of PPE required can be adjusted based on the specific procedure. The following workflow provides a logical guide for this decision-making process.
Caption: PPE selection workflow based on procedural risk factors.
Spill and Disposal Plans
Spill Response: In the event of a spill, evacuate the area and alert your safety officer.[8] Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean it up.[15] Use an inert absorbent material like vermiculite or sand to contain the spill.[16] Do not use combustible materials like paper towels for initial absorption.
Disposal: All contaminated PPE and materials must be disposed of as hazardous waste.[6][8] Collect all solid waste (gloves, wipes, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.[10] Never dispose of this material in the regular trash or down the drain.
By adhering to these stringent PPE and handling protocols, you can confidently work with 4-(3,3-Dimethylazetidin-1-yl)aniline, ensuring both your personal safety and the advancement of your scientific objectives.
References
- BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
- BenchChem. (n.d.). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Apollo Scientific. (2023, July 5). Azetidine hydrochloride SDS.
- (Author not available). (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Scribd. (n.d.). Aromatic Amines Hazcard Overview.
- BenchChem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- Apollo Scientific. (n.d.). Azetidine SDS.
- Washington State University. (n.d.). Aniline Health & Safety Information.
- AK Scientific, Inc. (n.d.). N-(1-Ethylpropyl)-3,4-dimethylaniline SDS.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
- TCI Chemicals. (2025, October 27). Aniline Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 3,4-Dimethylaniline Safety Data Sheet.
- Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Aldrich. (2025, November 6). N,N-Dimethylaniline Safety Data Sheet.
- Fisher Scientific. (2025, December 18). 2,3-Dimethylaniline Safety Data Sheet.
- Merck. (2024, July 2). Aniline for synthesis Safety Data Sheet.
- DC Fine Chemicals. (2024, November 4). N,N-Dimethylaniline Safety Data Sheet.
- New Jersey Department of Health. (2010, April). Dimethylaniline - Hazardous Substance Fact Sheet.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nj.gov [nj.gov]
- 3. skcinc.com [skcinc.com]
- 4. scribd.com [scribd.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. benchchem.com [benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.com [fishersci.com]
- 15. international.skcinc.com [international.skcinc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
